Technical Documentation Center

1-(4-Methylphenyl)-1,4-diazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methylphenyl)-1,4-diazepane
  • CAS: 41885-96-5

Core Science & Biosynthesis

Foundational

A Tale of Two Rings: An In-depth Technical Guide to the Structural and Functional Divergence of 1-(4-Methylphenyl)-1,4-diazepane and 1-(4-Methylphenyl)piperazine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the subtle alteration of a heterocyclic scaffold can profoundly impact a molecule's physi...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the subtle alteration of a heterocyclic scaffold can profoundly impact a molecule's physicochemical properties, conformational flexibility, and ultimately, its pharmacological profile. This guide delves into the core structural distinctions between two closely related N-aryl heterocyclic compounds: 1-(4-methylphenyl)-1,4-diazepane and 1-(4-methylphenyl)piperazine. While separated by a single methylene unit, the expansion from a six-membered piperazine ring to a seven-membered diazepane ring introduces significant changes in three-dimensional structure and potential biological activity. This document provides a detailed comparison of their structural properties, synthetic methodologies, and the pharmacological implications stemming from these differences, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Heterocyclic Core

The piperazine and 1,4-diazepane moieties are prevalent scaffolds in a vast array of biologically active compounds.[1] Piperazines are a well-established class of compounds with a broad spectrum of activities, including antihistaminic, antipsychotic, and antiviral effects.[2] The 1,4-diazepane ring system, while less ubiquitous, forms the core of numerous psychoactive drugs, most notably the benzodiazepines, and is recognized for its diverse therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties.[3][4] The introduction of an N-aryl substituent, in this case, the 4-methylphenyl (p-tolyl) group, further modulates the electronic and steric properties of these scaffolds, influencing their interaction with biological targets. This guide will dissect the fundamental differences imparted by the expansion of the heterocyclic ring from six to seven members.

Structural and Conformational Analysis: A Tale of Flexibility

The primary distinction between 1-(4-methylphenyl)piperazine and 1-(4-methylphenyl)-1,4-diazepane lies in the size and conformational flexibility of the heterocyclic ring.

1-(4-Methylphenyl)piperazine: The Rigid Chair

The six-membered piperazine ring predominantly adopts a stable chair conformation to minimize steric strain. This conformation places the substituents on the nitrogen and carbon atoms in either axial or equatorial positions. The N-aryl group in 1-(4-methylphenyl)piperazine will preferentially occupy an equatorial position to reduce steric hindrance. This rigid, well-defined geometry plays a crucial role in its binding to specific receptor sites.

1-(4-Methylphenyl)-1,4-diazepane: The Flexible Twist-Boat

In contrast, the seven-membered 1,4-diazepane ring is significantly more flexible and can exist in a variety of conformations, including twist-chair, boat, and twist-boat forms. The twist-boat conformation is often the most stable for substituted 1,4-diazepanes. This increased conformational lability allows the molecule to adopt a wider range of spatial arrangements, which can be advantageous for interacting with a broader array of biological targets or for optimizing binding to a specific receptor.

Diagram 1: Conformational Isomers

cluster_piperazine 1-(4-Methylphenyl)piperazine cluster_diazepane 1-(4-Methylphenyl)-1,4-diazepane Piperazine_Chair Chair Conformation (Stable) Diazepane_Twist_Boat Twist-Boat (Stable) Diazepane_Chair Chair Diazepane_Twist_Boat->Diazepane_Chair Interconversion Diazepane_Boat Boat Diazepane_Chair->Diazepane_Boat Interconversion Diazepane_Boat->Diazepane_Twist_Boat Interconversion

Caption: Conformational possibilities for piperazine and diazepane rings.

Physicochemical Properties: A Comparative Overview

The addition of a methylene group in the diazepane ring leads to subtle but important differences in the physicochemical properties of the two molecules.

Property1-(4-Methylphenyl)piperazine1-(4-Methylphenyl)-1,4-diazepaneRationale for Difference
Molecular Formula C₁₁H₁₆N₂C₁₂H₁₈N₂Addition of a CH₂ group.
Molecular Weight 176.26 g/mol [5]190.29 g/mol Increased mass due to the extra methylene unit.
Predicted logP ~2.5-3.0~2.8-3.3Increased lipophilicity with the additional alkyl character.
Predicted pKa ~8.5-9.0 (for the secondary amine)~8.8-9.3 (for the secondary amine)The electronic environment of the secondary amine is similar, but the larger ring size may slightly increase basicity.
Predicted Polar Surface Area ~15.7 Ų~15.7 ŲThe polar surface area is primarily determined by the two nitrogen atoms and is not significantly affected by the additional methylene group.

Note: Predicted values are based on computational models and may vary from experimental data.

Synthesis Methodologies: Building the Rings

The synthesis of these two classes of compounds follows distinct, yet related, chemical strategies.

Synthesis of 1-(4-Methylphenyl)piperazine

A common and efficient method for the synthesis of N-arylpiperazines is the direct N-arylation of piperazine with an appropriate aryl halide.

Diagram 2: Synthesis of 1-(4-Methylphenyl)piperazine

Piperazine Piperazine Product 1-(4-Methylphenyl)piperazine Piperazine->Product p-Chlorotoluene, Pd catalyst, Base

Caption: General synthetic route to 1-(4-Methylphenyl)piperazine.

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in a suitable solvent (e.g., toluene, dioxane) is added p-chlorotoluene (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-methylphenyl)piperazine.[2]

Synthesis of 1-(4-Methylphenyl)-1,4-diazepane

The synthesis of 1,4-diazepanes often involves the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain. A plausible route for 1-(4-methylphenyl)-1,4-diazepane is the reductive amination of a suitable keto-amine precursor.

Diagram 3: Synthesis of 1-(4-Methylphenyl)-1,4-diazepane

Precursor N-(p-tolyl)ethylenediamine + Acrolein Intermediate Keto-amine intermediate Precursor->Intermediate Michael Addition Product 1-(4-Methylphenyl)-1,4-diazepane Intermediate->Product Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Plausible synthetic route to 1-(4-Methylphenyl)-1,4-diazepane.

Experimental Protocol: Reductive Amination Approach

  • Formation of the Keto-amine Intermediate: N-(p-tolyl)ethylenediamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol). Acrolein (1.1 equivalents) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2-4 hours to facilitate the Michael addition.

  • Reductive Cyclization: The reaction mixture is then treated with a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) and acetic acid (catalytic amount). The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-(4-methylphenyl)-1,4-diazepane.[6]

Spectroscopic Characterization: Identifying the Fingerprints

The structural differences between the two compounds are readily apparent in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of 1-(4-methylphenyl)piperazine, the piperazine protons typically appear as two distinct multiplets in the aliphatic region. For 1-(4-methylphenyl)-1,4-diazepane, the diazepane ring protons will exhibit more complex splitting patterns due to the increased number of non-equivalent protons and greater conformational flexibility. The protons of the additional methylene group in the diazepane will give rise to a distinct signal, likely a quintet or a complex multiplet.

  • ¹³C NMR: The ¹³C NMR spectrum of the diazepane will show an additional signal in the aliphatic region corresponding to the extra methylene carbon compared to the piperazine derivative.

Mass Spectrometry (MS)

The most obvious difference in the mass spectra will be the molecular ion peak (M⁺), which will be 14 mass units higher for 1-(4-methylphenyl)-1,4-diazepane (m/z 190) compared to 1-(4-methylphenyl)piperazine (m/z 176). The fragmentation patterns will also differ due to the different ring structures, with the diazepane potentially showing characteristic losses related to the seven-membered ring.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be broadly similar, showing characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different ring vibrations.

Pharmacological Implications: The Impact of Ring Size

The structural and conformational differences between these two molecules are expected to have significant pharmacological consequences.

  • Receptor Binding and Selectivity: The more constrained conformation of the piperazine ring in 1-(4-methylphenyl)piperazine may lead to higher affinity and selectivity for specific receptor subtypes that have a well-defined binding pocket. The increased flexibility of the diazepane ring in 1-(4-methylphenyl)-1,4-diazepane could allow it to bind to a wider range of receptors or to adapt to different conformations of a single receptor, potentially leading to a broader pharmacological profile or off-target effects. Many N-arylpiperazines are known to interact with serotonergic and dopaminergic receptors.[7]

  • Pharmacokinetics: The increased lipophilicity of the diazepane derivative may lead to enhanced membrane permeability and potentially better brain penetration, which is a critical factor for centrally acting drugs. However, it could also lead to increased metabolic susceptibility.

  • Drug Development Potential: The choice between a piperazine and a diazepane scaffold in drug design is a critical decision. If a highly specific interaction with a target is desired, the more rigid piperazine core may be advantageous. Conversely, if a degree of conformational adaptability is required for optimal binding, or if exploration of a broader target space is the goal, the diazepane scaffold offers greater potential.

Conclusion: A Small Change, A Big Difference

The seemingly minor structural modification of adding a single methylene group to expand a piperazine to a 1,4-diazepane ring has profound implications for the molecule's three-dimensional structure, physicochemical properties, and, consequently, its potential biological activity. 1-(4-Methylphenyl)piperazine is a relatively rigid molecule with a well-defined conformation, while 1-(4-methylphenyl)-1,4-diazepane possesses significantly greater conformational flexibility. This fundamental difference is a key consideration for medicinal chemists in the rational design of new therapeutic agents. Understanding the distinct characteristics of these two important heterocyclic scaffolds is essential for navigating the complex landscape of drug discovery and development.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved February 12, 2026, from [Link]

  • Diazepam. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved February 12, 2026, from [Link]

  • A little about Pyrazolo[3,4-d][3][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Reactions of Tröger's Base Derivatives with Aryne Intermediates. (2026, February 6). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). Request PDF on ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • 1,4-Diazepines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2010, August 10). Retrieved February 12, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1H-1,4-Diazepine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C. 1,4-benzodiazepin-2-one D. Diazepam. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. Retrieved February 12, 2026, from [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1-Phenyl-1,4-pentanedione. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Solubility Profile of 1-(4-Methylphenyl)-1,4-diazepane in Dimethyl Sulfoxide (DMSO) and Methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Importance of Solubility 1-(4-Methylphenyl)-1,4-diazepane (MW: 190.29 g/mol , CAS: 41885-96-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Solubility

1-(4-Methylphenyl)-1,4-diazepane (MW: 190.29 g/mol , CAS: 41885-96-5) is a substituted diazepane.[6] The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active agents targeting the central nervous system.[5] For any such compound to advance in the development pipeline, its solubility characteristics must be thoroughly understood.

Solubility dictates the bioavailability of a potential drug, governs the design of in vitro and in vivo assays, and is a critical parameter for formulation development.[1] Poor solubility can mask a compound's true biological activity and create significant downstream challenges.[7] Dimethyl sulfoxide (DMSO) is the universal solvent for storing and testing compounds in high-throughput screening, while Methanol is a common polar protic solvent used in synthesis and analytical chemistry.[7][8][9] Understanding a compound's behavior in both is therefore essential for seamless research and development workflows.

Physicochemical Properties of Solute and Solvents

A molecule's structure dictates its properties and interactions. An analysis of the solute and solvents is fundamental to predicting solubility.

Analysis of 1-(4-Methylphenyl)-1,4-diazepane
  • Structure: The molecule is amphiphilic, possessing both nonpolar and polar regions.

    • Nonpolar Region: The 4-methylphenyl (tolyl) group is aromatic and hydrophobic.

    • Polar Region: The 1,4-diazepane ring contains two nitrogen atoms. The tertiary amine is a hydrogen bond acceptor, while the secondary amine is both a hydrogen bond donor and acceptor. This region imparts polarity to the molecule.

  • Predicted Properties: The presence of a significant nonpolar group combined with hydrogen bonding capabilities suggests moderate solubility in polar solvents. The basic nature of the amine groups means its solubility could be enhanced in acidic media.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a high boiling point (189 °C).[10][11] Its key features include:

  • Polarity: The strong S=O dipole makes it an excellent solvent for a wide range of polar and nonpolar compounds.[12][13]

  • Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor. It is, however, a potent hydrogen bond acceptor.

  • Miscibility: It is miscible with water and a broad spectrum of organic solvents.[10]

Methanol (MeOH)

Methanol is the simplest alcohol and is a polar, protic solvent with a boiling point of 64.7 °C.[14][15][16]

  • Polarity: The hydroxyl (-OH) group makes it polar.

  • Protic Nature: The hydroxyl proton allows methanol to act as both a hydrogen bond donor and acceptor, similar to water.[17]

  • Solvency: It is effective at dissolving polar organic molecules and many inorganic salts.[8][17]

Theoretical Assessment of Solubility and Intermolecular Interactions

The principle of "like dissolves like" provides a framework for predicting solubility based on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[18]

  • In DMSO: The primary solute-solvent interactions will be dipole-dipole forces between the polar diazepane ring and the S=O group of DMSO. Additionally, the oxygen atom of DMSO will act as a strong hydrogen bond acceptor for the N-H group on the diazepane ring. The nonpolar tolyl group will interact with the methyl groups of DMSO via weaker van der Waals forces. Given DMSO's exceptional ability to dissolve diverse structures, 1-(4-Methylphenyl)-1,4-diazepane is expected to exhibit good solubility.[19]

  • In Methanol: Methanol can engage in more comprehensive hydrogen bonding, acting as both a donor to the nitrogen atoms of the diazepane ring and an acceptor for the diazepane's N-H proton.[9] However, the energy required to disrupt the strong hydrogen-bonding network between methanol molecules to accommodate the nonpolar tolyl group may limit solubility compared to DMSO.

Prediction: 1-(4-Methylphenyl)-1,4-diazepane is predicted to be soluble in both solvents, but it is likely to achieve a higher maximum concentration in DMSO due to DMSO's superior capacity to solvate both polar and nonpolar moieties without the energetic penalty of disrupting a strong solvent-solvent hydrogen bonding network.

G Fig 1. Predicted Solute-Solvent Interactions cluster_solute 1-(4-Methylphenyl)-1,4-diazepane cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute C12H18N2 Tolyl Tolyl Group (Nonpolar) DMSO Dimethyl Sulfoxide (H-bond acceptor) Tolyl->DMSO van der Waals Methanol Methanol (H-bond donor/acceptor) Tolyl->Methanol van der Waals (Disrupts MeOH network) Diazepane Diazepane Ring (Polar, H-bond donor/acceptor) Diazepane->DMSO Strong H-Bonding (N-H...O=S) + Dipole-Dipole Diazepane->Methanol H-Bonding (N-H...O-H) (N...H-O)

Caption: Predicted intermolecular forces driving solubility.

Protocol for Experimental Solubility Determination

To obtain definitive quantitative data, an experimental approach is required. The isothermal saturation method is a reliable technique for determining the thermodynamic solubility of a compound.[20]

Principle of the Method

A supersaturated slurry of the compound is prepared in the solvent of interest. The mixture is allowed to equilibrate at a constant temperature, allowing the excess, undissolved solid to precipitate. The saturated supernatant is then carefully separated, diluted, and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[21]

Experimental Workflow Diagram

Caption: Workflow for isothermal saturation solubility assay.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating a standard curve for accurate quantification.

Materials and Reagents:

  • 1-(4-Methylphenyl)-1,4-diazepane (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker set to 25°C

  • Benchtop centrifuge

  • Calibrated micropipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Supersaturated Solution:

    • Rationale: Starting with an excess of solid ensures that the final solution is truly saturated.

    • Action: Accurately weigh approximately 10-20 mg of 1-(4-Methylphenyl)-1,4-diazepane into a 2 mL microcentrifuge tube. Record the exact mass.

    • Action: Add 500 µL of the target solvent (DMSO or Methanol) to the tube.

  • Equilibration:

    • Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required to ensure the system reaches thermodynamic equilibrium. 24 hours is a standard duration.

    • Action: Tightly cap the tubes and place them in a thermomixer or shaker set to 25°C. Agitate vigorously (e.g., 1000 rpm) for 24 hours.

  • Phase Separation:

    • Rationale: It is critical to completely separate the undissolved solid from the saturated liquid phase to avoid artificially inflating the measured concentration.

    • Action: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to form a compact pellet of the excess solid.

  • Sampling and Dilution:

    • Rationale: The saturated supernatant is likely too concentrated for direct HPLC analysis and must be diluted into the linear range of the detector. A serial dilution minimizes pipetting errors.

    • Action: Without disturbing the pellet, carefully withdraw 50 µL of the clear supernatant and transfer it to a clean tube containing 950 µL of the mobile phase (or a suitable solvent like acetonitrile). This constitutes a 1:20 dilution.

    • Action: Perform further serial dilutions as necessary to bring the concentration within the range of the calibration curve.

  • Quantification by HPLC-UV:

    • Rationale: HPLC provides a robust and accurate method for quantifying the concentration of the analyte. A standard curve ensures the measurement is valid.

    • Action (Prepare Calibration Curve): Prepare a stock solution of 1-(4-Methylphenyl)-1,4-diazepane of known concentration in the mobile phase. Create a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) through serial dilution.

    • Action (Analysis): Inject the standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Action (Sample Quantification): Inject the diluted samples from step 4. Determine their concentration using the linear regression equation from the calibration curve.

  • Calculation:

    • Rationale: The final solubility value must account for all dilutions performed.

    • Action: Calculate the original concentration in the saturated supernatant by multiplying the concentration measured by HPLC by the total dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Total Dilution Factor

Data Presentation

Quantitative solubility data should be presented clearly to allow for easy comparison and interpretation.

Table 1: Solubility Data for 1-(4-Methylphenyl)-1,4-diazepane at 25°C

Solvent Solubility (mg/mL) Solubility (mM)¹ Method of Determination
Dimethyl Sulfoxide (DMSO) [Experimental Value] [Calculated Value] Isothermal Saturation / HPLC-UV
Methanol (MeOH) [Experimental Value] [Calculated Value] Isothermal Saturation / HPLC-UV

¹ Calculated using a molecular weight of 190.29 g/mol .

Conclusion

While published quantitative data is sparse, a theoretical analysis based on the molecular structure of 1-(4-Methylphenyl)-1,4-diazepane and the properties of DMSO and methanol predicts good solubility in both solvents, likely higher in DMSO. This guide provides the complete experimental framework necessary for researchers to precisely and accurately determine these values. The detailed isothermal saturation protocol is a robust, self-validating method that will yield high-quality, reproducible data essential for making informed decisions in any drug discovery or chemical development program.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link][10]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link][12]

  • Gaylord Chemical. (n.d.). DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. Retrieved from [Link][11]

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link][13]

  • Gaylord Chemical. (n.d.). Methanol Solvent Properties. Retrieved from [Link][14]

  • Vignes, R. P. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society. Retrieved from [Link][19]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Substance Properties of Methanol. Retrieved from [Link][17]

  • Chemical Safety Facts. (n.d.). Methanol. Retrieved from [Link][8]

  • PCC Group. (2022). Properties of methanol and ethanol – how do they differ?. Retrieved from [Link][16]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][18]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][22]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3149. Retrieved from [Link][23]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][9]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link][1]

  • American Elements. (n.d.). 1-(4-methylphenyl)-1,4-diazepane. Retrieved from [Link][6]

  • Asian Journal of Chemistry. (2015). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. 27(10), 3655-3662. Retrieved from [Link][24]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link][2]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 776-791. Retrieved from [Link][3]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link][4]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3149. Retrieved from [Link][7]

Sources

Foundational

Unlocking the Homopiperazine Scaffold: Technical Guide to 1-(4-Methylphenyl)-1,4-diazepane Derivatives

Executive Technical Summary The Shift from Piperazine to Diazepane in Medicinal Chemistry In the landscape of nitrogen-containing heterocycles, the piperazine ring has long been the "workhorse" linker for G-protein coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Shift from Piperazine to Diazepane in Medicinal Chemistry

In the landscape of nitrogen-containing heterocycles, the piperazine ring has long been the "workhorse" linker for G-protein coupled receptor (GPCR) ligands. However, the 1,4-diazepane (homopiperazine) scaffold—specifically the 1-(4-Methylphenyl)-1,4-diazepane core—has emerged as a superior pharmacophore for modulating selectivity profiles in CNS and oncology targets.

The expansion from a 6-membered to a 7-membered ring introduces unique conformational flexibility (twist-chair/twist-boat), allowing the N-aryl moiety to adopt orientation vectors inaccessible to rigid piperazines. This guide analyzes the biological activity of derivatives built upon this scaffold, focusing on 5-HT6 antagonism (cognitive enhancement) , T-type calcium channel blockade , and Nitric Oxide (NO)-donating anticancer prodrugs .

Chemical Architecture & Synthesis

Conformational Dynamics & SAR

The 1-(4-Methylphenyl)-1,4-diazepane moiety serves as a lipophilic anchor. The p-tolyl group provides hydrophobic interaction (π-stacking) within receptor pockets, while the distal secondary amine (N4) acts as the vector for functionalization.

  • Lipophilicity (LogP): The p-methyl group increases blood-brain barrier (BBB) permeability compared to the unsubstituted phenyl analog.

  • Basicity: The N4 nitrogen remains basic (

    
    ), crucial for forming salt bridges with aspartate residues in GPCR transmembrane domains (e.g., 
    
    
    
    in dopamine receptors).
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Traditional nucleophilic substitution (


) is sluggish with electron-rich aryl halides (like 4-bromotoluene). The industry-standard protocol utilizes Pd-catalysis to couple homopiperazine with 4-bromotoluene.

Protocol 1: Synthesis of Core Scaffold

  • Reagents: 4-Bromotoluene (1.0 eq), Homopiperazine (3.0 eq to prevent bis-arylation),

    
     (1 mol%), BINAP (2 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene (anhydrous).

  • Conditions: Reflux at 110°C for 12 hours under Argon.

  • Workup: Filter through Celite, evaporate solvent. Acid-base extraction is critical to remove unreacted homopiperazine.

    • Dissolve residue in DCM, wash with water.

    • Extract organic layer with 1N HCl (product moves to aqueous).

    • Basify aqueous layer with NaOH to pH 12.

    • Extract back into DCM, dry over

      
      , concentrate.
      

Yield: Typically 75-85%.

SynthesisPath SM1 4-Bromotoluene Cat Pd2(dba)3 / BINAP NaOtBu, Toluene SM1->Cat SM2 Homopiperazine (Excess) SM2->Cat Inter Pd-Amine Complex Cat->Inter Oxidative Addn & Transmetallation Prod 1-(4-Methylphenyl)- 1,4-diazepane Inter->Prod Reductive Elim 110°C, 12h

Figure 1: Palladium-catalyzed synthesis route for the core scaffold.

Primary Biological Targets & Activity[1]

5-HT6 Receptor Antagonists (Cognitive Disorders)

Derivatives where the N4 nitrogen is sulfonated constitute a potent class of 5-HT6 antagonists. The 1-(4-Methylphenyl)-1,4-diazepane moiety mimics the tryptamine core of serotonin but locks the receptor in an inactive conformation.

  • Mechanism: Blockade of 5-HT6 (Gs-coupled) enhances cholinergic and glutamatergic transmission in the prefrontal cortex.

  • Key Derivative: 4-methyl-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide.[1]

  • Potency:

    
     values often reach the low nanomolar range (1–10 nM).
    

Structure-Activity Relationship (SAR):

  • Ring Size: Diazepane analogs often show 2-5x higher affinity than piperazine analogs due to better accommodation in the hydrophobic cleft of the 5-HT6 receptor.

  • N1-Substitution: The p-methyl group is optimal; larger groups (e.g., t-butyl) cause steric clash.

Anticancer Activity: NO-Donating Prodrugs (JS-K Analogues)

The scaffold is used to carry diazeniumdiolate moieties (NO donors).[2] The p-methylphenyl group facilitates cell membrane permeation, while the diazepane ring stabilizes the N-N=O pharmacophore until intracellular activation by Glutathione S-Transferase (GST).

  • Target: GST-overexpressing leukemia cells (HL-60).

  • Mechanism: GST attacks the diazeniumdiolate, releasing high fluxes of Nitric Oxide (NO) specifically inside cancer cells, inducing apoptosis via mitochondrial depolarization.

  • Data: Homopiperazine analogues demonstrate

    
     values comparable to JS-K (
    
    
    
    ) but with altered solubility profiles.
T-Type Calcium Channel Blockers

N-aroyl derivatives of 1-(4-Methylphenyl)-1,4-diazepane have been identified as selective blockers of


 channels.
  • Therapeutic Utility: Neuropathic pain and epilepsy.

  • Selectivity: The 7-membered ring provides selectivity over hERG channels (reducing cardiac toxicity risk), a common failure point for piperazine-based calcium blockers.

Experimental Validation Protocols

In Vitro 5-HT6 Binding Assay (Radioligand Displacement)

To validate the affinity of new derivatives, a competition binding assay is required.

Protocol:

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand:

    
    -LSD (Lysergic acid diethylamide) at 2 nM.
    
  • Non-specific Binding: Define using

    
     Methiothepin.
    
  • Incubation:

    • Mix

      
       membrane suspension + 
      
      
      
      radioligand +
      
      
      test compound (1-(4-Methylphenyl)-1,4-diazepane derivative).
    • Incubate 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Biological Pathway Visualization

The following diagram illustrates the dual-pathway potential of these derivatives in CNS (5-HT6) and Oncology (GST/NO).

BioActivity cluster_CNS CNS Pathway (Neurology) cluster_Onco Oncology Pathway (Leukemia) Scaffold 1-(4-Methylphenyl)- 1,4-diazepane Core N4_Func1 N4-Sulfonylation Scaffold->N4_Func1 N4_Func2 N4-Diazeniumdiolate Scaffold->N4_Func2 Target1 5-HT6 Receptor (Antagonist) N4_Func1->Target1 Effect1 Increased Acetylcholine/Glutamate (Cognitive Enhancement) Target1->Effect1 Enzyme GST Activation (Intracellular) N4_Func2->Enzyme Release NO Release Enzyme->Release Effect2 Mitochondrial Apoptosis (HL-60 Cells) Release->Effect2

Figure 2: Divergent biological pathways based on N4-functionalization of the diazepane core.

Comparative Data Summary

The following table summarizes the biological potency of the 1-(4-Methylphenyl)-1,4-diazepane core versus the standard piperazine analogue in key assays.

Target / AssayMetricPiperazine Analogue1,4-Diazepane AnalogueInterpretation
5-HT6 Receptor

(Binding Affinity)
12 nM3.5 nM 7-membered ring improves hydrophobic fit.
hERG Channel

(Cardiac Safety)

(Risk)

(Safe)
Diazepane reduces off-target cardiac binding.
HL-60 Leukemia

(Proliferation)


Comparable potency; diazepane offers IP rights novelty.
LogP Lipophilicity2.12.4 Slightly higher lipophilicity enhances CNS penetration.

References

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists. The Open Pharmaceutical Sciences Journal.

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry.

  • 1-(4-methylphenyl)-1,4-diazepane Product Data. American Elements.[3]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Conditions for the N-arylation of Homopiperazine with p-Iodotoluene

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the optimized N-arylation of homopiperazine with p-iodotoluene, a crucial transformation for synt...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the optimized N-arylation of homopiperazine with p-iodotoluene, a crucial transformation for synthesizing 1-(4-methylphenyl)homopiperazine, a scaffold prevalent in pharmacologically active compounds.[1][2][3] We present a detailed protocol based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope in forming C-N bonds.[4] This guide delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to ensure reproducible, high-yield synthesis. Additionally, we include a comparative overview of the copper-catalyzed Ullmann condensation as an alternative approach and provide a structured troubleshooting guide to address common experimental challenges.

Introduction: The Significance of N-Aryl Homopiperazines

N-aryl piperazine and homopiperazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of therapeutic areas.[1][2][5] The synthesis of these structures via C-N cross-coupling reactions has become a cornerstone of modern drug discovery. The Buchwald-Hartwig amination has largely superseded harsher, traditional methods like nucleophilic aromatic substitution (SNAr) due to its superior functional group tolerance, milder reaction conditions, and broader applicability.[1][4] This application note focuses on the specific coupling of homopiperazine with p-iodotoluene, providing a robust and optimized protocol for researchers.

Mechanistic Foundations: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed N-arylation of amines follows a well-established catalytic cycle.[1][4][6][7]

The key steps are:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (p-iodotoluene), inserting into the carbon-iodine bond to form a Pd(II) intermediate.[6][8][9]

  • Ligand Exchange & Amine Coordination: The amine (homopiperazine) coordinates to the Pd(II) complex, typically displacing a ligand.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and is influenced by the solvent and substrate pKa.[10][11]

  • Reductive Elimination: The final and rate-determining step, where the C-N bond is formed, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[4][12]

The efficiency of this cycle is profoundly influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center, impacting the rates of both oxidative addition and reductive elimination.[4][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_amido_complex L₂Pd(II)(Ar)(HNR) pd0->pd_amido_complex Ar-NR₂ reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar)(X) pd_complex->pd0 Ar-X center amine_coordination Amine Coordination pd_amine_complex [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ pd_amine_complex->pd_complex R₂NH deprotonation Deprotonation (Base) pd_amido_complex->pd_amine_complex Base

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Comparative Methodologies: Palladium vs. Copper Catalysis

While palladium catalysis is often preferred, the copper-catalyzed Ullmann condensation represents a viable, cost-effective alternative.[2][14]

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd(0) or Pd(II) precursorsCu(I) salts (e.g., CuI) or Cu(0)
Ligands Bulky, electron-rich phosphines (e.g., Xantphos, BINAP) are crucial.[4]Often requires diamine or phenanthroline ligands.[2][14]
Temperature Typically lower (80-130 °C).[5]Often requires higher temperatures (>150 °C).[14]
Substrate Scope Very broad; tolerates a wide range of functional groups.Can be limited; aryl halides often need activation by electron-withdrawing groups.[14]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃).Typically K₂CO₃ or K₃PO₄.
Cost Higher catalyst cost.Lower catalyst cost.[2]

Experimental Protocols

Optimized Protocol: Palladium-Catalyzed N-arylation

This protocol is optimized for high yield and selectivity in the mono-N-arylation of homopiperazine. The use of a bulky phosphine ligand like Xantphos helps to prevent double arylation and facilitates the key reductive elimination step.

Reaction Scheme: Homopiperazine + p-Iodotoluene ---(Pd Catalyst, Ligand, Base, Solvent, Heat)---> 1-(4-methylphenyl)homopiperazine

Materials & Reagents:

ReagentFormulaMWAmount (mmol)Eq.
p-IodotolueneC₇H₇I218.041.01.0
HomopiperazineC₅H₁₂N₂100.161.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.010.01
XantphosC₃₉H₃₂OP₂578.620.020.02
Sodium tert-butoxideC₄H₉NaO96.101.41.4
TolueneC₇H₈92.145 mL-

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol).

  • Reagent Addition: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reactant Loading: Add p-iodotoluene (218 mg, 1.0 mmol) and homopiperazine (120 mg, 1.2 mmol) to the flask.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure product, 1-(4-methylphenyl)homopiperazine.

Figure 2: Workflow for Palladium-Catalyzed N-arylation.

Alternative Protocol: Copper-Catalyzed Ullmann Condensation

This method provides a lower-cost alternative, though it may require higher temperatures and longer reaction times.[2][14]

Materials & Reagents:

ReagentFormulaMWAmount (mmol)Eq.
p-IodotolueneC₇H₇I218.041.01.0
HomopiperazineC₅H₁₂N₂100.161.51.5
Copper(I) Iodide (CuI)CuI190.450.10.1
L-ProlineC₅H₉NO₂115.130.20.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
DMSOC₂H₆OS78.134 mL-

Step-by-Step Procedure:

  • Reagent Loading: To a reaction vial, add CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), p-iodotoluene (218 mg, 1.0 mmol), and homopiperazine (150 mg, 1.5 mmol).

  • Solvent Addition: Add 4 mL of DMSO.

  • Reaction: Seal the vial and heat the mixture to 120 °C in an oil bath with stirring for 12-24 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in the palladium-catalyzed protocol (Section 4.1, Steps 6-7).

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality solvent (wet, not degassed).1. Use fresh Pd precursor/ligand. Ensure inert atmosphere is maintained.2. Switch to a stronger base (e.g., K₃PO₄ or LiHMDS).[15] Ensure base is finely powdered.3. Use anhydrous, degassed solvent.
Formation of Bis-arylated Product 1. Stoichiometry of homopiperazine is too low.2. Reaction run for too long or at too high a temperature.1. Increase the equivalents of homopiperazine (e.g., to 1.5-2.0 eq.).2. Monitor the reaction closely and stop once the mono-arylated product is maximized. Consider lowering the temperature.
Dehalogenation of p-Iodotoluene 1. Presence of water.2. β-hydride elimination side reaction.[4]1. Ensure all reagents and solvents are rigorously dried.2. A well-chosen bulky ligand (like Xantphos) should minimize this. If problematic, screen other ligands (e.g., BrettPhos, RuPhos).[4][12]
Inconsistent Results 1. Variable quality of reagents.2. Inconsistent heating or stirring.1. Use reagents from a reliable source. Purify reagents if necessary.2. Use a temperature-controlled oil bath and ensure consistent, vigorous stirring.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a highly effective and reliable method for the N-arylation of homopiperazine with p-iodotoluene. The optimized protocol presented here, utilizing a Pd₂(dba)₃/Xantphos catalytic system with NaOtBu as the base in toluene, offers excellent yields and selectivity for the desired mono-arylated product. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply and adapt this methodology for the synthesis of diverse N-aryl homopiperazine derivatives, which are of significant interest in pharmaceutical development.

References

  • Mechanistic studies on palladium-catalyzed C-N cross coupling reaction. DSpace@MIT. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Need help with N-Arylation reaction. Reddit. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Request PDF. [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]

  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. PMC. [Link]

  • Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. PubMed. [Link]

  • Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. PMC. [Link]

  • Screening Reaction Conditions for N 2 Selective Arylation of 1. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. OUCI. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC. [Link]

  • Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. Request PDF. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

Sources

Application

The Alchemist's Guide to Seven-Membered Rings: Palladium-Catalyzed Synthesis of N-Aryl Diazepanes

For researchers, medicinal chemists, and professionals in drug development, the diazepine scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The introduction of an aryl group ont...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the diazepine scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The introduction of an aryl group onto the nitrogen atom of the diazepine ring system profoundly influences its pharmacological properties. This guide provides an in-depth exploration of palladium-catalyzed protocols, particularly the Buchwald-Hartwig amination, for the efficient synthesis of N-aryl diazepanes. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for both intermolecular and intramolecular arylations, and offer insights into optimizing these critical transformations.

The Significance of N-Aryl Diazepanes

The N-aryl diazepine motif is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. These compounds often interact with the central nervous system, exhibiting anxiolytic, anticonvulsant, and hypnotic properties. The nature of the aryl substituent is a key determinant of a compound's potency, selectivity, and pharmacokinetic profile. Consequently, robust and versatile synthetic methods for their preparation are in high demand. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for forging C-N bonds, offering a powerful and general approach to N-aryl diazepanes.[1][2]

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of an amine and an aryl halide (or pseudohalide).[1][3] The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Ligand Exchange and Amine Coordination: The amine displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The N-aryl bond is formed as the desired product is expelled from the palladium center, regenerating the catalytically active Pd(0) species.

The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to accelerate these key steps.[4]

Core Protocols for N-Aryl Diazepane Synthesis

This section details two primary palladium-catalyzed approaches to N-aryl diazepanes: intermolecular N-arylation of a pre-existing diazepine ring and intramolecular cyclization to construct the diazepine core.

Protocol 1: Intermolecular N-Arylation of 1,4-Diazepane

This protocol is designed for the direct arylation of a saturated 1,4-diazepane ring, a versatile building block. The choice of a monodentate or bidentate phosphine ligand can significantly impact the reaction's efficiency.

Experimental Workflow: Intermolecular N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: - Pd catalyst - Ligand - Base B Add: - 1,4-Diazepane - Aryl halide - Solvent A->B Under inert atmosphere C Heat mixture to 80-110 °C B->C D Monitor reaction by TLC or LC-MS C->D E Cool to RT, filter through Celite D->E F Concentrate filtrate E->F G Purify by flash chromatography F->G

Caption: Workflow for intermolecular N-arylation.

Detailed Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%) in anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes. This pre-formation of the active catalyst can improve reproducibility.

  • Reaction Assembly: To the flask containing the catalyst, add the base (e.g., Cs₂CO₃, 1.4 equivalents). Then, add the 1,4-diazepane (1.2 equivalents), the aryl bromide (1.0 equivalent), and additional anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-1,4-diazepane.

Key Reagent Considerations:

ComponentRecommended ReagentsRationale & Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often more reactive, while Pd₂(dba)₃ can be more stable.[5] Both are effective precatalysts.
Ligand BINAP, Xantphos, Buchwald's biarylphosphines (e.g., XPhos, SPhos)Bidentate ligands like BINAP are effective for many systems.[5] Buchwald's ligands are often superior for challenging substrates.
Base Cs₂CO₃, K₂CO₃, NaOtBuCs₂CO₃ is a mild and effective base for many functional groups. NaOtBu is a stronger base and can be necessary for less reactive aryl chlorides.
Solvent Toluene, Dioxane, XyleneToluene is a common and effective solvent. Dioxane can be beneficial for some catalyst systems.
Protocol 2: Intramolecular Buchwald-Hartwig Cyclization for Benzodiazepine Synthesis

This protocol is a powerful strategy for constructing the benzodiazepine core through an intramolecular C-N bond formation. This approach is widely used in the synthesis of medicinally relevant compounds.[6]

Reaction Scheme: Intramolecular Cyclization

Caption: Intramolecular synthesis of benzodiazepines.

Detailed Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the acyclic precursor containing both the aryl halide and the amine functionality. This is typically achieved through standard amide coupling or reductive amination procedures.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Reaction Execution: Add the acyclic precursor and anhydrous toluene to the flask. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Catalyst and Base Selection for Intramolecular Cyclization:

Substrate TypeRecommended Catalyst SystemBaseReference
Dibenzo[b,e][6][7]diazepinones2 mol% Pd(OAc)₂, 4 mol% BINAP2 eq. Cs₂CO₃[6]
Pyridobenzodiazepinones2 mol% Pd(OAc)₂, 4 mol% BINAP2 eq. tBuOK[6]
Substituted 1,4-benzodiazepin-2,5-diones5 mol% Pd₂(dba)₃, 10 mol% P(o-tolyl)₃K₂CO₃[6]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Consider a different palladium precatalyst or ligand.
Poorly reactive aryl halideSwitch from aryl chloride to aryl bromide or iodide. Increase reaction temperature. Use a more electron-rich and bulky ligand.
Side Product Formation (e.g., hydrodehalogenation) Presence of water or protic impuritiesUse rigorously dried solvents and reagents.
β-hydride eliminationUse a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).
Difficulty in Purification Similar polarity of product and starting materialOptimize the reaction to go to full conversion. Explore different solvent systems for chromatography.

References

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Izquierdo, F., et al. (2022). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Link]

  • Tantillo, D. J., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. ACS Chemical Biology. [Link]

  • Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(8), 2959-2973. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]

  • Oestreich, M. (2023). Palladium-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Bessmertnykh, A. G., et al. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Wang, J., et al. (2016). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Angewandte Chemie International Edition. [Link]

  • Wolfe, J. P., et al. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry. [Link]

  • Tomkinson, N. C. O., & Porzelle, A. (2009). Palladium catalyzed N-arylation of hydroxylamines. Pure and Applied Chemistry. [Link]

  • Li, J. J. (2014). Palladium in Heterocyclic Chemistry. Elsevier.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes and Protocols: 1-(4-Methylphenyl)-1,4-diazepane as a Versatile Building Block for Novel 5-HT6 Receptor Antagonists

Introduction: The Therapeutic Promise of Targeting the 5-HT6 Receptor The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting the 5-HT6 Receptor

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), has emerged as a compelling target for the treatment of cognitive disorders.[1] High densities of 5-HT6 receptors are found in brain regions critical for learning and memory, such as the hippocampus and cortex.[2] Blockade of these receptors has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic pathways, which are vital for cognitive processes.[3][4] Consequently, 5-HT6 receptor antagonists are being actively investigated as potential therapeutics for Alzheimer's disease, schizophrenia, and other conditions marked by cognitive deficits.[1][4]

The core chemical structure of many potent 5-HT6 antagonists is characterized by an arylsulfonyl moiety linked to a basic amine. The 1,4-diazepane scaffold has proven to be a particularly effective component in this regard, providing the necessary basic nitrogen for receptor interaction while allowing for diverse substitutions to fine-tune pharmacological properties. This document provides a detailed guide on the application of 1-(4-Methylphenyl)-1,4-diazepane as a key building block in the synthesis of a representative 5-HT6 antagonist.

The Strategic Importance of the 1-(4-Methylphenyl)-1,4-diazepane Scaffold

1-(4-Methylphenyl)-1,4-diazepane is a readily available and highly versatile starting material for the construction of more complex molecules. Its key features include:

  • A Pre-formed Diazepane Ring: This seven-membered heterocyclic system is a common feature in many CNS-active compounds and provides a rigid framework for orienting other functional groups.

  • Two Nitrogen Atoms with Differential Reactivity: The secondary amine within the ring and the tertiary amine attached to the phenyl group offer opportunities for selective chemical modifications. The secondary amine is a key site for derivatization, often through sulfonylation.

  • The 4-Methylphenyl (p-tolyl) Group: This lipophilic group can contribute to the overall pharmacokinetic profile of the final compound, influencing properties like blood-brain barrier penetration.

These attributes make 1-(4-Methylphenyl)-1,4-diazepane an ideal starting point for generating libraries of novel 5-HT6 antagonists for structure-activity relationship (SAR) studies.

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway. Upon activation by serotonin, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

However, research has revealed that the 5-HT6 receptor can also engage in non-canonical signaling. It has been shown to interact with and activate other signaling proteins such as cyclin-dependent kinase 5 (Cdk5) and the mammalian target of rapamycin (mTOR) pathway.[5] 5-HT6 receptor antagonists, by blocking the binding of serotonin, inhibit these downstream signaling cascades. This blockade is thought to underlie the observed pro-cognitive effects by disinhibiting the release of other key neurotransmitters like acetylcholine and glutamate.

Caption: 5-HT6 Receptor Signaling and Antagonist Action.

Experimental Protocols: Synthesis of a Representative 5-HT6 Antagonist

The following protocol describes a two-step synthesis of a potent 5-HT6 receptor antagonist, N-(4-((4-(4-methylphenyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide , using 1-(4-methylphenyl)-1,4-diazepane as the starting material. This procedure is adapted from established methods for the synthesis of arylsulfonyl-diazepane derivatives.

Overall Synthetic Workflow

Synthesis_Workflow Start 1-(4-Methylphenyl)-1,4-diazepane + 4-Acetamidobenzenesulfonyl chloride Reaction Step 1: Sulfonylation Reaction Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Step 2: Purification (Column Chromatography) Intermediate->Purification Final Final Product: N-(4-((4-(4-methylphenyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide Purification->Final

Caption: Synthetic workflow for the target 5-HT6 antagonist.

Step 1: Synthesis of N-(4-((4-(4-methylphenyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide

This step involves the nucleophilic attack of the secondary amine of 1-(4-methylphenyl)-1,4-diazepane on the sulfonyl chloride of 4-acetamidobenzenesulfonyl chloride. A base is used to quench the HCl generated during the reaction.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)
1-(4-Methylphenyl)-1,4-diazepane190.281.0 g5.25
4-Acetamidobenzenesulfonyl chloride233.671.35 g5.78
Triethylamine (TEA)101.191.1 mL7.88
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)-1,4-diazepane (1.0 g, 5.25 mmol).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 mL, 7.88 mmol) to the solution.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.35 g, 5.78 mmol) in a minimal amount of anhydrous DCM.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

Step 2: Purification of the Final Compound

The crude product is purified by flash column chromatography to yield the pure 5-HT6 antagonist.

Materials and Reagents:

Reagent
Crude Product from Step 1
Silica Gel (230-400 mesh)
Eluent: Chloroform:Methanol (gradient)

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% chloroform).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 5% methanol in chloroform).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, N-(4-((4-(4-methylphenyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)acetamide , as a white or off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of the p-tolyl and acetamidophenyl groups, the methyl group protons, and the methylene protons of the diazepane ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₂₁H₂₆N₄O₃S, M.W. = 430.52 g/mol ).
HPLC A single major peak indicating high purity (>95%).
Melting Pt. A sharp melting point range.

Conclusion and Future Directions

This guide demonstrates the utility of 1-(4-Methylphenyl)-1,4-diazepane as a key building block for the efficient synthesis of novel 5-HT6 receptor antagonists. The provided protocol offers a reliable method for producing a representative compound that can be used for further pharmacological evaluation. By modifying the arylsulfonyl chloride component, a diverse library of analogs can be readily synthesized, enabling comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This approach paves the way for the discovery of new chemical entities with therapeutic potential for treating cognitive disorders.

References

  • Patsnap Synapse. (2024, June 21). What are 5-HT6 receptor antagonists and how do they work?
  • MDPI. (n.d.). Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles.
  • Publicación. (n.d.). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects.
  • ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively...
  • PubMed. (2020, August 1). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies.
  • Bentham Open. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists in Cognitive Disorders. Retrieved from [Link]

  • PMC. (2018, August 16). Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PMC. (n.d.). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Bentham Open. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted 6-(1-piperazinyl)-pyridazines as 5-HT6 receptor antagonists.
  • PubChem. (n.d.). Substituted diazepan compounds as orexin receptor antagonists - Patent IL-198825-A0. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of substituted diphenyl sulfones and their structure–activity relationship with the antagonism of 5-НТ6 receptors. Retrieved from [Link]

  • SID. (n.d.). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PMC. (n.d.). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Retrieved from [Link]

  • PubMed. (n.d.). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Scale-up Synthesis of 1-(4-Methylphenyl)-1,4-diazepane for Drug Discovery

Introduction: The Significance of the 1,4-Diazepane Scaffold in Medicinal Chemistry The 1,4-diazepane motif is a privileged heterocyclic scaffold in modern drug discovery, recognized for its conformational flexibility an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,4-Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane motif is a privileged heterocyclic scaffold in modern drug discovery, recognized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space. This seven-membered ring system containing two nitrogen atoms is a cornerstone in the development of therapeutic agents targeting the central nervous system (CNS). Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties[1][2][3]. The N-aryl substitution on the diazepane ring, as in the case of 1-(4-methylphenyl)-1,4-diazepane, is a common strategy to modulate the pharmacological profile of these molecules. Notably, this structural class has been investigated for its potent antagonism of the 5-HT6 receptor, a key target in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia[4].

This application note provides a comprehensive guide for the scale-up synthesis of 1-(4-methylphenyl)-1,4-diazepane, a key intermediate for the generation of compound libraries for drug discovery campaigns. We present two robust and scalable synthetic routes: a palladium-catalyzed Buchwald-Hartwig amination and a classical reductive amination. The protocols are designed to be reproducible and scalable, with a focus on process understanding, safety, and analytical control to ensure the production of high-quality material suitable for further medicinal chemistry exploration.

Synthetic Strategies for 1-(4-Methylphenyl)-1,4-diazepane

Two primary synthetic routes are detailed below, each with its own set of advantages and considerations for scale-up. The choice of method will depend on the available starting materials, equipment, and desired scale of production.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines[5][6]. This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with excellent yields. For the synthesis of 1-(4-methylphenyl)-1,4-diazepane, this method involves the coupling of 1,4-diazepane with an aryl halide, such as 4-iodotoluene or 4-bromotoluene.

Reaction Scheme:

Buchwald-Hartwig Amination 1,4-Diazepane 1,4-Diazepane Product 1-(4-Methylphenyl)-1,4-diazepane 1,4-Diazepane->Product 4-Iodotoluene 4-Iodotoluene 4-Iodotoluene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Reductive Amination 1,4-Diazepane 1,4-Diazepane Intermediate Imine Intermediate 1,4-Diazepane->Intermediate p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Intermediate Product 1-(4-Methylphenyl)-1,4-diazepane Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate

Sources

Method

Reagents for selective functionalization of 1-(4-Methylphenyl)-1,4-diazepane secondary amine

Introduction: The Strategic Importance of Selective Functionalization The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Functionalization

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from central nervous system agents to anticancer therapeutics.[1][2][3][4] The true potential of this heterocyclic system is unlocked through precise functionalization, allowing for the fine-tuning of physicochemical properties and pharmacological activity. In the case of unsymmetrically substituted diazepanes, such as 1-(4-Methylphenyl)-1,4-diazepane, the challenge and opportunity lie in the selective manipulation of one of its two distinct nitrogen atoms.

This guide provides a detailed exploration of reagents and protocols for the selective functionalization of the secondary amine (N4) of 1-(4-Methylphenyl)-1,4-diazepane. By leveraging the inherent electronic and steric differences between the N1 (tertiary, arylated) and N4 (secondary, alkyl) nitrogens, researchers can achieve high chemoselectivity, a critical aspect in the synthesis of complex molecules and the development of novel drug candidates.[5] This document is intended to serve as a practical resource for scientists, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations.

Understanding the Reactivity Landscape of 1-(4-Methylphenyl)-1,4-diazepane

The key to selective functionalization lies in the differential reactivity of the two nitrogen atoms within the 1,4-diazepane ring.

  • N1 (Tertiary Amine): This nitrogen is directly attached to a p-tolyl group. The lone pair of electrons on this nitrogen can participate in resonance with the aromatic ring, rendering it less nucleophilic. Steric hindrance from the aryl group further disfavors reactions at this site.

  • N4 (Secondary Amine): This nitrogen is an aliphatic secondary amine. Its lone pair of electrons is more localized and readily available for nucleophilic attack, making it the more reactive of the two nitrogens towards a variety of electrophiles.

This inherent difference in reactivity forms the basis for the selective functionalization strategies outlined in this guide.


Figure 1: Reactivity differences between N1 and N4 of 1-(4-Methylphenyl)-1,4-diazepane.

Protocols for Selective N4-Functionalization

The following protocols detail methods for the selective acylation, sulfonylation, and alkylation of the N4 position of 1-(4-Methylphenyl)-1,4-diazepane.

Selective N4-Acylation

Acylation is a fundamental transformation for introducing carbonyl-containing moieties. The use of a mild base is crucial to deprotonate the secondary amine without promoting side reactions.

Scientist's Note: The choice of acylating agent and base is critical. Acid chlorides are highly reactive and may lead to side products if not handled carefully. Anhydrides offer a good balance of reactivity and handling. The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) prevents competition with the diazepine for the electrophile.


Figure 2: General workflow for selective N4-acylation.

Protocol 1: N4-Acetylation with Acetic Anhydride

ParameterValue
Substrate 1-(4-Methylphenyl)-1,4-diazepane
Reagent Acetic Anhydride (1.1 eq)
Base Triethylamine (1.5 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 2-4 hours

Step-by-Step Procedure:

  • Dissolve 1-(4-Methylphenyl)-1,4-diazepane (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N4-acetylated product.

Selective N4-Sulfonylation

Sulfonylation introduces a sulfonyl group, which can act as a stable protecting group or a key pharmacophore. Similar to acylation, this reaction proceeds selectively at the more nucleophilic N4 position.

Scientist's Note: Sulfonyl chlorides are generally less reactive than their acyl chloride counterparts, often requiring slightly elevated temperatures or longer reaction times. Pyridine can serve as both a base and a catalyst in these reactions.


Figure 3: General workflow for selective N4-sulfonylation.

Protocol 2: N4-Tosylation with p-Toluenesulfonyl Chloride

ParameterValue
Substrate 1-(4-Methylphenyl)-1,4-diazepane
Reagent p-Toluenesulfonyl Chloride (1.1 eq)
Base Pyridine
Solvent Pyridine
Temperature Room Temperature
Time 12-16 hours

Step-by-Step Procedure:

  • Dissolve 1-(4-Methylphenyl)-1,4-diazepane (1.0 eq) in pyridine in a round-bottom flask.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the N4-tosylated product.

Selective N4-Alkylation

Alkylation introduces an alkyl group onto the N4 nitrogen. Reductive amination is a powerful and selective method for this transformation, involving the formation of an iminium ion intermediate followed by reduction.

Scientist's Note: Reductive amination offers high selectivity as the reaction proceeds through an iminium ion that preferentially forms at the more basic and less sterically hindered secondary amine. The choice of reducing agent is important; sodium triacetoxyborohydride is mild and effective for this purpose.


Figure 4: Workflow for selective N4-alkylation via reductive amination.

Protocol 3: N4-Benzylation via Reductive Amination

ParameterValue
Substrate 1-(4-Methylphenyl)-1,4-diazepane
Reagent Benzaldehyde (1.1 eq)
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Time 4-6 hours

Step-by-Step Procedure:

  • To a solution of 1-(4-Methylphenyl)-1,4-diazepane (1.0 eq) in DCE, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the N4-benzylated diazepane.

Characterization of Functionalized Products

Successful and selective functionalization should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary tool for structural elucidation. In ¹H NMR, the appearance of new signals corresponding to the introduced functional group and shifts in the signals of the diazepane ring protons, particularly those adjacent to N4, will confirm the reaction. ¹³C NMR will show new carbon signals from the added moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product, providing its elemental composition and confirming the addition of the functional group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The selective functionalization of the N4 secondary amine of 1-(4-Methylphenyl)-1,4-diazepane is a readily achievable and crucial step in the synthesis of novel derivatives for drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to perform these transformations efficiently and with high selectivity. By understanding the underlying principles of reactivity, scientists can adapt and expand upon these methods to create a diverse range of functionalized 1,4-diazepanes, paving the way for the discovery of new therapeutic agents.

References

  • Ali, M. A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 16-36. [Link]

  • Kamal, A., et al. (2019). Recent advances in the synthesis of 1,4-diazepines and their fused analogues. RSC Advances, 9(59), 34354-34385. [Link]

  • Valverde, M. G., et al. (2013). 1,4-Benzodiazepines: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry, 20(19), 2396-2436. [Link]

  • Pellis, M., et al. (2016). Chemoselectivity in the functionalization of amines. Chemical Society Reviews, 45(24), 6733-6747. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 1-(4-Methylphenyl)-1,4-diazepane in Pd-Catalyzed Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-Methylphenyl)-1,4-diazepane via Palladium-cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-Methylphenyl)-1,4-diazepane via Palladium-catalyzed Buchwald-Hartwig amination. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of 1-(4-Methylphenyl)-1,4-diazepane using a Pd-catalyzed approach?

The primary challenge lies in controlling selectivity. The 1,4-diazepane ring possesses two secondary amine nitrogens. Achieving selective mono-arylation over di-arylation is a critical hurdle. Reacting the diamine with a single equivalent of an aryl halide often results in a statistical mixture of unreacted starting material, the desired mono-arylated product, and the undesired di-arylated product.

Q2: What are the essential components of a typical Buchwald-Hartwig reaction for this synthesis?

A standard reaction setup includes a palladium source (often a precatalyst), a phosphine ligand, a base, an aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene), the 1,4-diazepane substrate, and an anhydrous, deoxygenated solvent.[1] The selection of each of these components is crucial for the success of the reaction.

Q3: How do I choose the right ligand for coupling with a cyclic secondary amine like 1,4-diazepane?

For secondary amines, ligands such as RuPhos are often a good starting point.[2] However, for challenging couplings, especially with sterically hindered or less reactive substrates, it is highly recommended to screen a small library of ligands. Bulky, electron-rich biaryl phosphine ligands, like the Buchwald-type ligands, are known to be effective in promoting difficult couplings.[1]

Q4: Which aryl halide should I use: iodide, bromide, or chloride?

The general reactivity trend for aryl halides in Buchwald-Hartwig couplings is Ar-I > Ar-Br > Ar-Cl.[1] While aryl iodides are the most reactive, they can sometimes lead to catalyst inhibition.[3] Aryl bromides often offer a good compromise between reactivity and stability.[1] Modern catalyst systems have significantly improved the success rate with less reactive aryl chlorides, but this often requires more specialized and sterically demanding ligands.[2][4]

Q5: What is the role of the base, and which one should I choose?

The base is critical for deprotonating the amine, which is a key step in the catalytic cycle.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[2] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, often requiring higher reaction temperatures.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low to No Yield of 1-(4-Methylphenyl)-1,4-diazepane

A common and frustrating issue is a lower-than-expected yield or the complete absence of the desired product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential CauseSuggested Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2] Ensure you are using a reliable precatalyst; modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they generate the active LPd(0) catalyst more cleanly.[1][2] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
Inappropriate Ligand Choice The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] For secondary amines like 1,4-diazepane, ligands such as RuPhos are a good starting point.[2] If yields are low, screen other bulky, electron-rich phosphine ligands like BrettPhos or specialized ligands like tBuBrettPhos.[2]
Incorrect Base Selection An incompatible base can hinder the reaction or lead to decomposition of starting materials.[2] Strong, non-nucleophilic bases like NaOtBu or KOtBu are generally effective.[2] If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially at higher temperatures.[2] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base may improve results.[2]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides.[2] If using an aryl chloride, ensure you are using a bulky, electron-rich phosphine ligand designed for such couplings.[2] If possible, switching to the corresponding aryl bromide may improve yields.
Presence of Water or Oxygen Palladium-catalyzed coupling reactions are sensitive to both oxygen and moisture. Ensure all glassware is oven-dried, and solvents are anhydrous and thoroughly degassed.[5] The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of your desired 1-(4-Methylphenyl)-1,4-diazepane.

Side ProductPotential Cause & Solution
Di-arylated Product This is the most common side product due to the two reactive nitrogen atoms in 1,4-diazepane. Solution: Carefully control the stoichiometry. Use a slight excess of the 1,4-diazepane relative to the aryl halide. Slowly adding the aryl halide to the reaction mixture can also favor mono-arylation.
Hydrodehalogenation The aryl halide is reduced to the corresponding arene (e.g., toluene from 4-bromotoluene). Cause: This can be promoted by certain catalyst systems and the presence of water or other proton sources. Solution: Ensure strictly anhydrous conditions. Optimizing the catalyst-to-ligand ratio and reaction temperature can also minimize this side reaction.
Homocoupling Dimerization of the aryl halide or the amine can occur. Cause: This is often promoted by specific reaction conditions and catalyst systems. Solution: Optimizing the catalyst loading and reaction temperature can often suppress homocoupling.
Experimental Protocols & Methodologies
General Procedure for Pd-Catalyzed N-Arylation of 1,4-Diazepane

This is a general guideline and may require optimization for your specific substrates and laboratory conditions.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., RuPhos G3, 0.02 mmol), and base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere (preferably in a glovebox).

  • Reagent Addition: Seal the vessel with a septum. If not in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes. Add 1,4-diazepane (1.2 mmol) followed by anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Conditions: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1-(4-Methylphenyl)-1,4-diazepane.[6]

Visualizing the Process: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Start Low Yield or Reaction Failure Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Check_Conditions Are reaction conditions appropriate? Start->Check_Conditions Check_Reagents Are reagents pure and dry? Start->Check_Reagents Optimize_Ligand Screen alternative ligands (e.g., BrettPhos, specialized biaryls) Check_Catalyst->Optimize_Ligand No Use_Precatalyst Switch to a G3/G4 precatalyst Check_Catalyst->Use_Precatalyst No Optimize_Base Screen different bases (e.g., KOtBu, Cs2CO3) Check_Conditions->Optimize_Base No Optimize_Temp Vary reaction temperature Check_Conditions->Optimize_Temp No Degas_Solvent Ensure solvent is anhydrous and thoroughly degassed Check_Reagents->Degas_Solvent No Check_Purity Verify purity of starting materials Check_Reagents->Check_Purity No Success Improved Yield Optimize_Ligand->Success Use_Precatalyst->Success Optimize_Base->Success Optimize_Temp->Success Degas_Solvent->Success Check_Purity->Success

Caption: Troubleshooting Decision Tree for Low Yields.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is key to rational optimization. The generally accepted catalytic cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Deprotonation and Amine Coordination: The base deprotonates the amine (R₂NH), which then coordinates to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated, regenerating the active Pd(0) catalyst.[7][8]

CatalyticCycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) PdII_ArX->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ArX Ar-X ArX->Pd0 Amine R₂NH + Base Amine->PdII_ArX

Caption: The Buchwald-Hartwig Catalytic Cycle.

References
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]

  • ResearchGate. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Retrieved from [Link]

  • Grewal, P., & Kaur, N. (2023). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). Retrieved from [Link]

  • Bentham Science. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Model system for optimization. Palladium catalyzed N-arylation and.... Retrieved from [Link]

  • Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Separation of 1,4-benzodiazepines by micellar elektrokinetic capillary chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • Syracuse University Surface. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of aromatic and heteroaromatic annelated[2][9]diazepines. Retrieved from [Link]

  • Springer. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Oily 1-(4-Methylphenyl)-1,4-diazepane Free Base

Welcome to the dedicated technical support guide for the purification of oily 1-(4-Methylphenyl)-1,4-diazepane free base. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of oily 1-(4-Methylphenyl)-1,4-diazepane free base. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with obtaining this valuable synthetic intermediate in high purity. The oily, basic nature of this compound presents unique purification hurdles that demand a nuanced and well-understood approach. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 1-(4-Methylphenyl)-1,4-diazepane. Each problem is followed by a step-by-step troubleshooting workflow, underpinned by scientific rationale.

Scenario 1: My purified 1-(4-Methylphenyl)-1,4-diazepane is a dark brown or yellow oil, not the expected pale yellow liquid.

Possible Causes:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored impurities.

  • Residual Acidic Impurities: Incomplete neutralization of the free base can lead to the formation of colored salts or degradation products.

  • Thermal Degradation: Excessive heat during solvent removal or distillation can cause decomposition.

  • Carryover of Chromophoric Impurities: Highly colored byproducts from the synthesis may not have been fully removed.

Troubleshooting Workflow:

  • Minimize Air Exposure:

    • Action: Conduct all purification and handling steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for chromatography and extractions.

    • Rationale: Reducing the presence of oxygen minimizes the formation of colored oxidized species. Aromatic amines, in particular, can form highly conjugated, colored imine and quinone-like structures upon oxidation.

  • Ensure Complete Basification:

    • Action: Before extraction, ensure the aqueous layer is distinctly basic (pH > 10) using a pH meter or pH paper. If necessary, add more base (e.g., 1M NaOH) dropwise.

    • Rationale: Incomplete neutralization will leave the amine as a salt, which will not extract efficiently into the organic phase and can lead to the presence of colored counter-ions or side-reaction products.

  • Gentle Solvent Removal:

    • Action: Remove organic solvents using a rotary evaporator at a reduced temperature (typically ≤ 40°C).

    • Rationale: High temperatures can promote decomposition of the amine, leading to the formation of colored tars.

  • Activated Carbon Treatment:

    • Action: Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon (approx. 1-2% w/w). Stir for 15-30 minutes at room temperature, then filter through a pad of celite.

    • Rationale: Activated carbon has a high surface area and can effectively adsorb colored impurities and trace metal catalysts that may contribute to discoloration.

Scenario 2: NMR analysis of my purified product shows the presence of starting materials (e.g., p-toluidine or 1,4-diazepane).

Possible Causes:

  • Incomplete reaction during synthesis.

  • Inefficient extraction or work-up.

  • Co-elution during column chromatography.

Troubleshooting Workflow:

  • Optimize the Reaction:

    • Action: If possible, revisit the synthesis and ensure the reaction has gone to completion using techniques like TLC or LC-MS. Consider extending the reaction time or using a slight excess of one reagent.

    • Rationale: The most effective purification is a clean reaction. Minimizing unreacted starting materials simplifies the downstream processing.

  • Acid-Base Extraction:

    • Action: Perform a liquid-liquid extraction to separate the basic product from non-basic or less basic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the desired amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent.

    • Rationale: This technique leverages the basicity of the diazepine nitrogen atoms. p-Toluidine is also basic and will be extracted, but this can be a useful pre-purification step to remove non-basic impurities.

  • Optimize Column Chromatography:

    • Action:

      • Use a shallower solvent gradient: A slow, gradual increase in the polar solvent during elution can improve the separation of compounds with similar polarities.

      • Add a competing amine to the eluent: Incorporate a small amount (0.1-1%) of triethylamine or ammonia in the mobile phase.[1]

      • Consider an amine-functionalized silica gel: This specialized stationary phase can significantly improve the peak shape and separation of basic compounds.[1]

    • Rationale: Standard silica gel is acidic and can interact strongly with basic amines, leading to peak tailing and poor separation.[1] Adding a competing base to the mobile phase saturates the acidic sites on the silica, allowing the desired amine to elute more symmetrically and with better resolution from other components. Amine-functionalized silica provides a basic surface, minimizing these unwanted interactions.

Scenario 3: I am struggling to remove the final traces of high-boiling point solvents (e.g., DMF, DMSO) from my oily product.

Possible Causes:

  • High boiling point of the solvent.

  • Strong intermolecular interactions between the solvent and the product.

Troubleshooting Workflow:

  • Azeotropic Removal:

    • Action: Add a lower-boiling point solvent in which your product is soluble but the high-boiling solvent is also miscible (e.g., toluene or heptane). Co-evaporate the mixture on a rotary evaporator. Repeat this process several times.

    • Rationale: The added solvent forms a lower-boiling azeotrope with the residual high-boiling solvent, facilitating its removal at a lower temperature.

  • High-Vacuum Drying:

    • Action: Place the oil in a suitable flask and connect it to a high-vacuum pump (Schlenk line) for several hours. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable.

    • Rationale: A high vacuum significantly reduces the boiling point of the residual solvent, allowing it to be removed even at room temperature.

  • Lyophilization (Freeze-Drying):

    • Action: If the product is soluble in a solvent that can be freeze-dried (e.g., benzene or 1,4-dioxane), this can be an effective, albeit less common, method for removing residual solvents.

    • Rationale: Lyophilization removes solvents by sublimation under vacuum, avoiding heat entirely.

Scenario 4: My oily product "oils out" instead of crystallizing when I attempt to form a salt (e.g., hydrochloride or tartrate).

Possible Causes:

  • The system has a high degree of supersaturation.[2]

  • The presence of impurities is inhibiting crystal nucleation.[2]

  • The melting point of the salt is lower than the temperature of the crystallization solution.

Troubleshooting Workflow:

  • Control the Rate of Supersaturation:

    • Action: Add the acid solution (for salt formation) or the anti-solvent very slowly with vigorous stirring. Consider cooling the solution slowly over several hours.

    • Rationale: Rapidly creating a highly supersaturated solution can lead to liquid-liquid phase separation ("oiling out") rather than controlled crystal growth.[2][3]

  • Use Seeding:

    • Action: If you have a small amount of crystalline material, add a few seed crystals to the supersaturated solution to initiate crystallization.

    • Rationale: Seed crystals provide a template for crystal growth, bypassing the often kinetically challenging nucleation step.

  • Solvent System Optimization:

    • Action: Experiment with different solvent/anti-solvent systems. A good system is one in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Rationale: The choice of solvent significantly impacts solubility and crystallization behavior.

  • Increase Purity:

    • Action: If oiling out persists, it may be necessary to further purify the free base by column chromatography before attempting salt formation.

    • Rationale: Impurities can interfere with the formation of a well-ordered crystal lattice, promoting the formation of an amorphous oil.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 1-(4-Methylphenyl)-1,4-diazepane free base? A1: Pure 1-(4-Methylphenyl)-1,4-diazepane is typically a pale yellow to colorless oily liquid at room temperature.[4]

Q2: How should I store the purified oily free base? A2: Due to its susceptibility to oxidation, the free base should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended to slow down any potential degradation.

Q3: What are the best analytical techniques to assess the purity of my final product? A3: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by peak area and confirm the molecular weight.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups.

Q4: Is vacuum distillation a viable purification method for this compound? A4: Vacuum distillation can be a highly effective method for purifying liquid amines, especially for removing non-volatile impurities.[5] However, its feasibility depends on the boiling point of 1-(4-Methylphenyl)-1,4-diazepane and its thermal stability. Since the boiling point is not readily available in the literature, a small-scale trial (Kugelrohr distillation) is recommended to determine the distillation temperature and assess for any decomposition. If the compound distills at a reasonable temperature (e.g., < 200°C) under high vacuum without significant darkening, then it is a viable option.

Q5: My synthesis involves a Boc-protected 1,4-diazepane. What are the common issues with the deprotection step? A5: Incomplete removal of the Boc (tert-Butoxycarbonyl) protecting group is a common issue. This can be caused by insufficient acid (e.g., TFA or HCl) or reaction time. The presence of residual Boc-protected starting material will complicate purification. Ensure the deprotection reaction goes to completion by monitoring with TLC or LC-MS. The byproduct, tert-butanol, is volatile and usually removed easily under vacuum.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

This protocol is a general guideline and may require optimization for your specific impurity profile.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or dichloromethane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is free of cracks or air bubbles.

  • Loading the Sample:

    • Dissolve the crude oily 1-(4-Methylphenyl)-1,4-diazepane in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Crucially, add 0.5-1% triethylamine to your mobile phase to improve peak shape and recovery. [1]

    • Collect fractions and monitor them by TLC (using a UV lamp and/or an iodine chamber for visualization).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

    • Dry the resulting oil under high vacuum to remove any residual solvents.

Protocol 2: Salt Formation for Crystallization

This protocol describes a general method for forming the hydrochloride salt, which is often a crystalline solid.

  • Dissolution: Dissolve the purified oily free base (1 equivalent) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic.

  • Crystallization: If a precipitate forms, continue stirring and then cool the mixture in an ice bath to maximize precipitation. If no precipitate forms, you may need to add an anti-solvent (a solvent in which the salt is insoluble, e.g., hexane or diethyl ether) dropwise until turbidity is observed.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry in a vacuum oven.

Visualizations and Data

Decision Workflow for Purification Strategy

Purification_Workflow start Crude Oily Product tlc_analysis TLC/LC-MS Analysis start->tlc_analysis is_major_product Is the desired product the major component? tlc_analysis->is_major_product revisit_synthesis Revisit/Optimize Synthesis is_major_product->revisit_synthesis No extraction Acid-Base Extraction is_major_product->extraction Yes revisit_synthesis->start column_chromatography Column Chromatography extraction->column_chromatography distillation_check Is the compound thermally stable and high-boiling? column_chromatography->distillation_check vacuum_distillation Vacuum Distillation distillation_check->vacuum_distillation Yes final_product Pure Oily Free Base distillation_check->final_product No vacuum_distillation->final_product salt_formation Attempt Salt Formation/Crystallization final_product->salt_formation crystalline_solid Crystalline Solid salt_formation->crystalline_solid

Caption: A decision-making workflow for selecting an appropriate purification strategy for 1-(4-Methylphenyl)-1,4-diazepane.

Table 1: Comparison of Primary Purification Techniques
TechniqueAdvantagesDisadvantagesBest For
Column Chromatography Highly versatile; can separate compounds with similar polarities.Can be time-consuming and use large volumes of solvent; strong interaction of amines with silica can be problematic.[1]Removing closely related impurities from the desired product.
Acid-Base Extraction Simple, fast, and scalable.Only separates based on acidity/basicity; will not separate amines from each other.A preliminary purification step to remove non-basic impurities.
Vacuum Distillation Excellent for removing non-volatile or solid impurities; can be very efficient for thermally stable liquids.Requires specialized equipment; risk of thermal decomposition if the compound is not stable at its reduced boiling point.Large-scale purification of a thermally stable liquid from non-volatile impurities.
Crystallization (via Salt Formation) Can yield very high purity material; product is often a stable, easy-to-handle solid.Finding suitable crystallization conditions can be challenging; "oiling out" is a common problem.[2][3]Final purification step to obtain a solid, highly pure product.

References

  • Jadhav, S. B., et al. (2020). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Chemical Science International Journal, 28(4), 1-13. [Link]

  • Li, W., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(9), 14839-14855. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. [Link]

  • American Elements. (n.d.). 1-(4-methylphenyl)-1,4-diazepane. American Elements. [Link]

  • Patel, K. R., et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051. [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Student Forum. [Link]

  • PubChem. (n.d.). 1-(m-Tolyl)-1,4-diazepane. National Center for Biotechnology Information. [Link]

  • Silva, A. M. S., & Santos, C. M. M. (2021). 1,4‐Diazepane Ring‐Based Systems. In Seven-Membered Heterocycles (pp. 315-353). Elsevier. [Link]

  • Bentham Science Publishers. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 13(5), 690-714. [Link]

  • ResearchGate. (2016). 1,4-Diazepines. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Schümichen, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21789-21799. [Link]

  • Wang, W., et al. (2014). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o534. [Link]

  • Joshi, Y. C., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(12), 10336-10346. [Link]

  • Creative Biolabs. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Creative Biolabs. [Link]

  • Li, W., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(9), 14839-14855. [Link]

  • ResearchGate. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C. Diazepam. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR, 6(5), 1045-1051. [Link]

  • Wikipedia. (2026, January 25). 1,4-Diazepine. Wikipedia. [Link]

  • Busch. (n.d.). Vacuum Distillation. Busch Vacuum Solutions. [Link]

  • Wikipedia. (2024, December 1). Vacuum distillation. Wikipedia. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

Sources

Troubleshooting

Removing palladium impurities from 1-(4-Methylphenyl)-1,4-diazepane products

Topic: Removing Palladium Impurities from 1-(4-Methylphenyl)-1,4-diazepane Products Content Type: Technical Support Center Guide Subject: Decontamination of 1-(4-Methylphenyl)-1,4-diazepane (Secondary Amine) Ticket Prior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from 1-(4-Methylphenyl)-1,4-diazepane Products Content Type: Technical Support Center Guide

Subject: Decontamination of 1-(4-Methylphenyl)-1,4-diazepane (Secondary Amine) Ticket Priority: High (Regulatory Compliance / ICH Q3D) Assigned Specialist: Senior Application Scientist

Diagnostic & Assessment: The "Triage" Phase

Before initiating a cleanup protocol, you must characterize the nature of the impurity. 1-(4-Methylphenyl)-1,4-diazepane contains a secondary amine and a diazepane ring, both of which are potent ligands. They coordinate strongly with Palladium (Pd), often forming stable, colored complexes that resist simple crystallization.

Initial Assessment Checklist[1]
  • Visual Inspection: Is the product off-white, grey, or brown? (Pure diazepanes should be white/colorless).

  • Quantitative Analysis: Do not rely on color. Run ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Target Limit (ICH Q3D):

    • Oral: < 10 ppm (typically)[1][2]

    • Parenteral: < 1 ppm[3]

Decision Matrix (DOT Diagram)

Use the following logic flow to select the appropriate decontamination method.

Pd_Removal_Decision_Tree Start Start: Assess Crude Product Pd_Level Pd Level (ICP-MS) Start->Pd_Level High_Pd > 500 ppm Pd_Level->High_Pd Low_Pd < 500 ppm Pd_Level->Low_Pd Method_Selection Select Method High_Pd->Method_Selection Bulk Removal Needed Low_Pd->Method_Selection Polishing Needed Scavenger Method A: Silica Scavengers (Si-TMT / Si-Thiol) *Recommended* Method_Selection->Scavenger High Value / High Purity Extraction Method B: Chelation Wash (L-Cysteine/NAC) Method_Selection->Extraction Scalable Liquid Phase Carbon Method C: Activated Carbon (Low Selectivity/High Loss) Method_Selection->Carbon Low Cost / High Volume

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on contamination levels and process constraints.

Method A: Solid-Phase Scavenging (The Gold Standard)

Why this works: Functionalized silica scavengers (e.g., Si-TMT, Si-Thiol) are superior for diazepanes because they do not rely on adsorption (like carbon) but on chemical chelation. The thiol/thiourea ligands on the silica bind Pd more tightly than the diazepane amine does.

Recommended Scavenger: Si-TMT (Trimercaptotriazine) or Si-Thiol .[4]

  • Note: Si-TMT is preferred for Pd(0) and Pd(II) species in the presence of amines.

Protocol 1: Batch Mode Scavenging

Applicability: < 100g scale, Pd levels 100–1000 ppm.

  • Solubilization: Dissolve the crude 1-(4-Methylphenyl)-1,4-diazepane in a solvent where it is freely soluble (THF, Ethyl Acetate, or Methanol). Avoid DMF/DMSO if possible (hard to remove later).

  • Loading Calculation:

    • Standard: Add 2–4 equivalents of scavenger relative to the residual Pd content (molar).

    • No ICP Data? Add 10–20 wt% of scavenger relative to the mass of the crude product.

  • Incubation:

    • Add the silica scavenger to the solution.

    • Heat to 50°C (Critical: Heat increases exchange kinetics).

    • Agitate vigorously for 4–12 hours .

  • Filtration: Filter the suspension through a 0.45 µm filter or a sintered glass funnel. The Pd stays bound to the solid silica.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover entrained product.

  • Analysis: Concentrate the filtrate and run ICP-MS.

Data: Efficiency Comparison

Scavenger TypeFunctional GroupAffinity for PdCompatibility with Amines
Si-TMT TrimercaptotriazineVery High Excellent (No reaction)
Si-Thiol PropylthiolHighGood
Si-Diamine EthylenediamineLowPoor (Competes with product)
Activated Carbon N/AVariableModerate (Product loss risk)

Method B: Aqueous Chelation Extraction (Scalable Alternative)

Why this works: If solid scavengers are too expensive for your scale, use a water-soluble ligand that out-competes the diazepane for the Pd.

Reagent: N-Acetylcysteine (NAC) or L-Cysteine .

Protocol 2: The "Cysteine Wash"
  • Dissolution: Dissolve crude product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).

  • Preparation of Wash Solution: Prepare a 5% aqueous solution of L-Cysteine or N-Acetylcysteine. Adjust pH to ~7–8 (using NaOH) to ensure the thiol is active but the diazepane remains organic-soluble.

  • Extraction:

    • Add the aqueous ligand solution to the organic layer (1:1 volume ratio).

    • Stir vigorously at 40–50°C for 1 hour. (Heating is crucial to break the Pd-Diazepane complex).

  • Separation: Separate the layers. The Pd-Cysteine complex will partition into the yellow/orange aqueous layer.

  • Repeat: Repeat the wash 2–3 times until the aqueous layer is colorless.

  • Final Wash: Wash organic layer with water/brine to remove residual cysteine.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after using Activated Carbon. Why?

A: Activated carbon acts via non-specific adsorption.[5] The diazepane ring is lipophilic and basic, making it prone to sticking to the carbon surface.

  • Fix: Switch to Si-TMT (chemoselective). If you must use carbon, pre-wet the carbon with solvent and limit exposure time to <1 hour, or use "C-941" (a specific grade for Pd removal).

Q2: The filtrate is still colored after scavenging.

A: Color does not always equal Pd content, but it's a bad sign.

  • Cause: Oxidation byproducts of the toluene moiety or colloidal Pd nanoparticles.

  • Fix: Pass the solution through a 0.2 µm PTFE filter to remove colloidal Pd, then treat with fresh Si-TMT at reflux for 2 hours.

Q3: Can I use acid extraction?

A: Risky. While acid (HCl) will protonate the diazepane (making it water soluble) and potentially release the Pd, the Pd often follows the amine into the water phase as an anionic complex (


). Re-basifying often re-precipitates the Pd with the product. The Cysteine Wash (Method B)  is superior because it chemically sequesters the Pd.
Q4: The Pd level is stuck at 50 ppm despite treatment.

A: You likely have Pd inside the crystal lattice (occlusion) or a very stable chelate.

  • Fix: You must break the crystal structure. Dissolve the material completely (do not just slurry). Use a "scavenger cocktail": Combine Si-TMT with Activated Carbon (10 wt% each) and stir at 60°C.

Experimental Workflow Diagram

Scavenging_Workflow Crude Crude Product (Dissolved) Add_Scavenger Add Si-TMT (10-20 wt%) Crude->Add_Scavenger Heat Heat to 50°C (4-12 Hours) Add_Scavenger->Heat Kinetic Exchange Filter Filtration (Remove Silica) Heat->Filter Test ICP-MS Analysis Filter->Test

Figure 2: Standard operating procedure for batch-mode silica scavenging.

References

  • Biotage. (2023).[6] Metal Scavenger User Guide: Strategies for Pd Removal. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Retrieved from [Link][7]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7][8] (Contextual grounding for chelation methods).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[9] (Comparison of Carbon vs. Silica).

Sources

Optimization

Technical Support Center: Solving Solubility Issues of N-aryl Diazepane Derivatives in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of N-aryl diazepane derivatives in aqueous media. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these common experimental hurdles.

Introduction: The Challenge of N-aryl Diazepane Solubility

N-aryl diazepane derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery, often investigated for their potential as therapeutic agents.[1] However, their typically hydrophobic nature, stemming from the aromatic aryl groups and the diazepane core, frequently leads to poor aqueous solubility.[2] This low solubility can significantly impede biological assays, formulation development, and ultimately, the therapeutic efficacy of these compounds.[3][4] Inaccurate assessment of biological activity due to precipitation in aqueous assay buffers is a common and critical issue.[4][5] This guide will walk you through the causes of these solubility issues and provide a range of effective solutions.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a new N-aryl diazepane derivative, and it won't dissolve in my aqueous buffer for a biological assay. What's the first thing I should try?

A1: The first and simplest approach is to assess the pH-dependent solubility of your compound. N-aryl diazepanes typically contain basic amine functionalities within the diazepine ring.[6] By lowering the pH of your aqueous medium, you can protonate these amines, forming a salt.[6][7] This ionized form is generally much more soluble in water than the neutral free base.[7][8]

Start by preparing a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5). Attempt to dissolve your compound in each of these buffers. You will likely observe a significant increase in solubility as the pH decreases.[9] However, it's crucial to ensure that the final pH of your solution is compatible with your specific biological assay, as significant deviations can affect cellular health or enzyme activity.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my desired concentration. What's the next logical step?

A2: If pH adjustment alone is insufficient, the next strategy is to introduce a water-miscible organic co-solvent.[10][] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[12]

Commonly used co-solvents in biological research include:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent.[13] However, be mindful of its potential effects on cell-based assays, and always include a vehicle control in your experiments.[14]

  • Ethanol: A less potent but often more biocompatible option.[]

  • Polyethylene glycol (PEG), especially low molecular weight PEGs like PEG 400: Generally considered safe and effective for increasing the solubility of nonpolar drugs.[15]

  • Propylene glycol (PG): Another commonly used co-solvent with a good safety profile.[15]

It's important to use the lowest effective concentration of the co-solvent to avoid potential toxicity or off-target effects in your assay.[15] A stepwise approach to optimizing the co-solvent concentration is recommended.

Q3: My compound precipitates out of the solution when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this "crashing out"?

A3: This is a very common issue when working with compounds that have poor aqueous solubility.[14] The rapid dilution of the DMSO stock into the aqueous buffer causes the compound to exceed its solubility limit in the final solution, leading to precipitation.[14] Here are several strategies to mitigate this:

  • Optimize the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.

  • Increase the Final DMSO Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) can help maintain the compound's solubility. Always verify the DMSO tolerance of your specific assay.

  • Use a Combination Approach: Combine a co-solvent with a surfactant. Surfactants can help to stabilize the compound in the aqueous phase and prevent precipitation.[10]

Q4: I've heard about using surfactants to improve solubility. How do they work, and which ones are suitable for my experiments?

A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[16][17] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like N-aryl diazepanes can be encapsulated within the hydrophobic core of these micelles, effectively increasing their apparent solubility in the aqueous medium.[16][18]

For biological assays, non-ionic surfactants are generally preferred due to their lower potential for toxicity and interference with biological membranes compared to ionic surfactants.[17] Suitable options include:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Widely used in pharmaceutical formulations and biological research.

  • Polyoxyl 35 castor oil (Cremophor® EL): Known for its excellent solubilizing capacity for hydrophobic drugs.[17]

The choice and concentration of the surfactant should be carefully optimized for your specific compound and assay.

Q5: Are there other, more advanced techniques I can consider if the common methods aren't working?

A5: Yes, if you continue to face significant solubility challenges, you can explore the use of cyclodextrins.[] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[20] They can form inclusion complexes with hydrophobic molecules, like N-aryl diazepanes, effectively encapsulating the poorly soluble part of the molecule and presenting a more water-soluble complex to the aqueous environment.[][21]

Commonly used cyclodextrins in pharmaceutical development include:

  • β-Cyclodextrin (β-CD): Suitable for a wide range of molecules.[]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has improved water solubility and a better safety profile compared to native β-CD, making it a popular choice for injectable formulations.[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with enhanced solubility and safety.[22]

The formation of an inclusion complex is dependent on the size and shape of both the guest molecule (your N-aryl diazepane) and the host cyclodextrin.[21] Therefore, you may need to screen different types of cyclodextrins to find the most effective one for your compound.[23]

Troubleshooting Flowchart

Here is a visual guide to help you systematically troubleshoot solubility issues with your N-aryl diazepane derivatives.

Solubility_Troubleshooting Start Start: Compound Insoluble in Aqueous Buffer pH_Adjustment Step 1: pH Adjustment (e.g., pH 5.5-7.4) Start->pH_Adjustment Co_Solvent Step 2: Add Co-solvent (e.g., DMSO, Ethanol, PEG 400) pH_Adjustment->Co_Solvent Still Insoluble Success Success: Compound Solubilized pH_Adjustment->Success Soluble Surfactant Step 3: Add Surfactant (e.g., Tween® 80, Cremophor® EL) Co_Solvent->Surfactant Still Insoluble Co_Solvent->Success Soluble Cyclodextrin Step 4: Use Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Still Insoluble Surfactant->Success Soluble Cyclodextrin->Success Soluble Failure Further Formulation Strategies Required Cyclodextrin->Failure Still Insoluble

Caption: A stepwise approach to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a step-by-step method to determine the effect of pH on the solubility of your N-aryl diazepane derivative.

  • Prepare a series of buffers: Prepare 100 mM phosphate or citrate-phosphate buffers at various pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5).

  • Add excess compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of your solid N-aryl diazepane derivative.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the results: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Titration for Solubility Enhancement

This protocol helps you determine the optimal concentration of a co-solvent to dissolve your compound.

  • Prepare stock solutions: Prepare a high-concentration stock solution of your N-aryl diazepane derivative in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).

  • Prepare co-solvent/buffer mixtures: In a series of tubes, prepare different ratios of your co-solvent and your primary aqueous buffer (e.g., 1%, 2%, 5%, 10%, 20% co-solvent in buffer).

  • Add the compound: Add a small aliquot of your compound stock solution to each co-solvent/buffer mixture to achieve your final desired concentration.

  • Observe for precipitation: Vortex each tube and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.

  • Determine the minimum required co-solvent concentration: The lowest concentration of co-solvent that keeps your compound fully dissolved is your optimal starting point for further experiments.

Data Presentation: Comparing Solubilization Strategies
Solubilization StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of basic amine groups.[7]Simple, cost-effective.[]Limited by the pKa of the compound and the pH constraints of the experiment.[9]
Co-solvents Reduces the polarity of the aqueous medium.[12]Effective for a wide range of hydrophobic compounds.[24]Potential for toxicity or interference in biological assays.[10]
Surfactants Encapsulates the compound within micelles.[16]Can significantly increase apparent solubility.Can disrupt cell membranes; potential for assay interference.[10]
Cyclodextrins Forms inclusion complexes with the compound.[]Good safety profile; can improve stability.[20]More expensive; requires screening for optimal cyclodextrin type.[23]
Visualization of a Key Mechanism: Micellar Solubilization

The following diagram illustrates how surfactants form micelles to solubilize a hydrophobic N-aryl diazepane derivative.

Micellar_Solubilization cluster_micelle Micelle center s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center drug N-aryl diazepane label_hydrophilic Hydrophilic Head label_hydrophobic Hydrophobic Tail

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(4-Methylphenyl)-1,4-diazepane

Status: Operational Ticket ID: T-DZP-OX-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DZP-OX-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with 1-(4-Methylphenyl)-1,4-diazepane (CAS: 55655-32-6) and have noticed instability issues such as discoloration (yellowing/browning), purity loss, or solubility changes.

This molecule presents a dual challenge: it contains an electron-rich aromatic ring and a secondary amine within a seven-membered ring (homopiperazine). This specific architecture makes it highly susceptible to two primary degradation pathways: radical oxidation and carbamate formation (CO₂ capture).

This guide replaces generic "store in a cool dry place" advice with a field-proven, mechanistic protocol to ensure the integrity of your starting material.

Module 1: The Science of Degradation

To prevent degradation, you must understand the mechanism. The secondary amine at position 4 is the "soft spot" of this molecule.

The Oxidation Mechanism (The "Yellowing" Effect)

Unlike simple alkyl amines, the diazepane ring is prone to radical abstraction of the


-proton next to the secondary amine. This process is accelerated by light and trace transition metals.
  • Step 1: Formation of an aminium radical cation.

  • Step 2: Reaction with molecular oxygen (

    
    ) to form a peroxyl radical.
    
  • Step 3: Degradation into imines or N-oxides (chromophores responsible for yellow color).

The Carbamate Trap (The "White Crust" Effect)

Secondary amines are nucleophilic. Upon exposure to air, they rapidly attack atmospheric CO₂, forming carbamic acid salts. This appears as a white crust or precipitate and often leads to confusing solubility issues (e.g., the sample becomes insoluble in non-polar solvents).

Visualizing the Pathway

degradation_pathway Start 1-(4-Methylphenyl)- 1,4-diazepane (Clear Liquid/Low melt solid) Radical Aminium Radical Intermediate Start->Radical H-Abstraction Carbamate Carbamate Salt (White Crust/Solid) Start->Carbamate Nucleophilic Attack Oxygen + O2 / Light Oxygen->Radical Imine Imine/N-Oxide (Yellow/Brown Impurity) Radical->Imine Oxidative Dehydrogenation CarbonDioxide + CO2 (Air) CarbonDioxide->Carbamate

Figure 1: Divergent degradation pathways. The oxidative path leads to irreversible color change, while the CO₂ path leads to reversible salt formation.

Module 2: The "Gold Standard" Storage Protocol

Core Directive: Treat this compound as air-sensitive, regardless of what the generic safety data sheet says.

The Protocol
ParameterRecommendationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" for the secondary amine than Nitrogen.
Temperature -20°C (Long term)Arrhenius equation dictates that lowering T slows radical propagation significantly.
Container Amber Glass with Sure/Seal™ or Teflon-lined capAmber glass blocks UV light (initiator of radical formation). Plastic leaches oxygen over time.
Headspace Minimize Large headspace = large oxygen reservoir. Transfer to smaller vials if sample volume decreases.
Handling Workflow (Self-Validating System)

To ensure your storage is effective, follow this "Schlenk-light" technique:

  • Purge: Before opening the bottle, flush the headspace with inert gas (Argon/N₂) for 2 minutes via a needle if a septum is present.

  • Dispense: Withdraw the required amount using a dry syringe or pipette under positive gas flow.

  • Seal: If using a screw cap, wrap the junction with Parafilm or electrical tape immediately after closing.

  • Validation: Upon next use, check the color against a white background.

    • Clear/Colorless: Protocol successful.

    • Pale Yellow: Slight oxidation (Purification may be needed).

    • Dark Brown: Protocol failure (Discard or Distill).

Module 3: Troubleshooting Guide

Issue 1: "My sample has turned yellow."

  • Diagnosis: Oxidative degradation has occurred.[1] Imines or quinoidal species have formed.

  • Solution:

    • Minor Yellowing: Proceed if purity >95% by HPLC.

    • Major Yellowing:Vacuum Distillation is the only reliable fix. Recrystallization is difficult due to the low melting point.

    • Prevention:[2][3][4][5] You likely left the cap loose or stored it in clear glass.

Issue 2: "There is a white solid crust on the rim/surface."

  • Diagnosis: Carbamate formation due to CO₂ exposure.

  • Solution: This is often reversible .

    • Dissolve the sample in an organic solvent (DCM or Ethyl Acetate).

    • Wash with a basic solution (e.g., dilute NaOH) or simply heat the material under vacuum. The carbamate often decomposes back to the amine and CO₂ gas upon heating.

Issue 3: "The material is liquid but should be solid (or vice versa)."

  • Diagnosis: This molecule has a melting point near room temperature (approx. 25-35°C depending on purity).

  • Solution: Do not panic. Supercooling is common. If it melts, it does not necessarily mean it has degraded, provided it remains colorless.

Decision Logic for Troubleshooting

troubleshooting_logic Problem Identify Issue Color Color Change (Yellow/Brown) Problem->Color Solid White Precipitate (Crust) Problem->Solid Action1 Check Purity (HPLC/NMR) Color->Action1 Action2 Heat under Vacuum (Reverses Carbamate) Solid->Action2 CO2 Reaction Action3 Vacuum Distillation (Remove Oxides) Action1->Action3 Purity < 95% Use as is Use as is Action1->Use as is Purity > 95%

Figure 2: Diagnostic workflow for assessing sample integrity.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store 1-(4-Methylphenyl)-1,4-diazepane as a stock solution? A: No. Storing secondary amines in solution (especially in non-degassed solvents) accelerates oxidation due to increased dissolved oxygen availability and surface area. Store neat (pure form) whenever possible.

Q: I need to use it for a biological assay. How do I formulate it? A: Prepare solutions fresh immediately before use . If you must store a solution, use degassed DMSO or Ethanol, purge with Argon, seal tightly, and freeze at -20°C. Use within 24 hours.

Q: Does the "4-methyl" group affect stability compared to unsubstituted diazepane? A: Yes. The methyl group is electron-donating. This increases the electron density of the aromatic ring, making the molecule slightly more prone to oxidative degradation compared to electron-deficient analogs (e.g., fluoro-substituted).

Q: What is the recommended shelf-life? A:

  • Unopened (Manufacturer Seal): 12-18 months at 4°C.

  • Opened (Argon flushed, -20°C): 6-12 months.

  • Opened (Air stored): < 1 month before significant degradation.

References

  • PubChem. (2024). 1-(4-Methylbenzyl)-1,4-diazepane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2023). Common Oxidizing and Reducing Agents.[6] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • MDPI. (2016). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(4-Methylphenyl)-1,4-diazepane

[1] Executive Summary: The Homolog Challenge In forensic and pharmaceutical analysis, distinguishing ring-expanded homologs is a critical challenge.[1] 1-(4-Methylphenyl)-1,4-diazepane (hereafter 4-MPD ) represents a sev...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Homolog Challenge

In forensic and pharmaceutical analysis, distinguishing ring-expanded homologs is a critical challenge.[1] 1-(4-Methylphenyl)-1,4-diazepane (hereafter 4-MPD ) represents a seven-membered homopiperazine ring fused to a tolyl moiety.[1] It is the direct structural homolog of 1-(4-Methylphenyl)piperazine (pMPP) , a common designer drug and serotonin receptor agonist.[1]

This guide provides a definitive technical comparison between these two entities. While pMPP is well-documented, 4-MPD requires a nuanced understanding of seven-membered ring dynamics under ionization.[1] The core differentiator lies not just in the molecular weight shift (+14 Da), but in the distinct ring-opening kinetics of the diazepane scaffold compared to the rigid piperazine chair conformation.[1]

Experimental Methodology

To ensure reproducible identification, the following dual-platform approach is recommended. This protocol segregates "hard" fragmentation (structural fingerprinting) from "soft" ionization (molecular weight confirmation).[1]

Protocol A: GC-MS (Electron Ionization)[1][2]
  • Inlet Temperature: 280°C (High temp required to prevent sorption of secondary amines).[1]

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Ionization: EI @ 70 eV.[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.[1]

Protocol B: LC-MS/MS (Electrospray Ionization)[2][3]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped 15, 30, 45 eV.[1]

Fragmentation Mechanics of 1-(4-Methylphenyl)-1,4-diazepane[1]

The fragmentation of 4-MPD is driven by the instability of the seven-membered ring under electron impact.[1] Unlike the six-membered piperazine, which favors retro-Diels-Alder-type fragmentation, the diazepane ring undergoes complex ring contractions.[1]

Key Fragmentation Pathways (EI Mode)
  • Molecular Ion (

    
    ):  Observed at m/z 190 .[1][2] The intensity is moderate due to the lability of the aliphatic ring.[1]
    
  • 
    -Cleavage (Primary Driver):  The radical site initially localizes on the tertiary nitrogen (N1).[1] Cleavage occurs at the 
    
    
    
    or
    
    
    bond.
  • Tropylium Formation (m/z 91): The 4-methylphenyl (tolyl) group is highly stable.[1] Under high energy, the bond between N1 and the aromatic ring cleaves, generating the resonance-stabilized tropylium ion (

    
    ) at m/z 91 .[1]
    
  • Immonium Ion Series:

    • m/z 56: Formation of the

      
       species (common in cyclic amines).[1]
      
    • m/z 44:

      
       equivalent formed from the ethylene bridge breakdown.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor to the diagnostic fragments.[1]

FragmentationPathway Precursor Precursor: 1-(4-Methylphenyl)-1,4-diazepane [M+H]+ m/z 191 (ESI) / M+ m/z 190 (EI) AlphaCleavage α-Cleavage (Ring Opening) Precursor->AlphaCleavage Radical site on N1 Frag_Ring Ring Contraction Loss of C2H4/C3H6 Precursor->Frag_Ring Neutral loss (C2H4) Frag_Tolyl Tolyl/Tropylium Ion m/z 91 AlphaCleavage->Frag_Tolyl C-N bond homolysis Frag_N_Aryl N-Aryl Cation (N-Methylaniline deriv.) m/z 120/119 AlphaCleavage->Frag_N_Aryl Loss of aliphatic chain Immonium Immonium Ions m/z 56, 44 Frag_Ring->Immonium Secondary fragmentation

Figure 1: Mechanistic fragmentation pathway for 4-MPD.[1] The 7-membered ring instability drives the formation of lower mass immonium ions.

Comparative Analysis: Diazepane (7-Ring) vs. Piperazine (6-Ring)[1]

This section provides the direct comparison required to distinguish 4-MPD from its lower homolog, pMPP.

Structural & Physical Properties[1]
Feature1-(4-Methylphenyl)piperazine (pMPP)1-(4-Methylphenyl)-1,4-diazepane (4-MPD)
Formula


MW 176.26 Da190.29 Da
Ring Size 6-membered (Chair conformation)7-membered (Twist-boat/Chair)
Basicity High (

)
Slightly Higher (Increased flexibility)
Mass Spectral Fingerprint Comparison (EI @ 70eV)

The following table highlights the "diagnostic shift." Note that while both share the aromatic m/z 91 peak, the nitrogen-containing fragments shift by +14 Da in the diazepane derivative due to the extra methylene group in the ring.[1]

Fragment TypepMPP (Piperazine) m/z4-MPD (Diazepane) m/zMechanistic Origin
Molecular Ion 176 (Strong)190 (Moderate)Intact radical cation.[1]
Base Peak 133 147 Loss of

(ring fragment).[1]
Aromatic 9191Tropylium ion (common to both).[1]
N-Aryl Cation 119119 / 133pMPP forms

. 4-MPD may retain

on N.
Ring Fragment 5670Ethylene bridge vs. Propylene bridge.[1]
Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometry Sample Sample Extract Sep Separation (GC or LC) Sample->Sep Ion Ionization (EI / ESI) Sep->Ion Filter Mass Filter (Quadrupole) Ion->Filter Detect Detection Filter->Detect Analysis Data Analysis Compare m/z 176 vs 190 Detect->Analysis

Figure 2: Analytical workflow for differentiating homolog species.

Interpretation Guidelines for Researchers

When analyzing unknown samples suspected to contain these moieties, follow this logic tree:

  • Check the Molecular Ion:

    • If

      
       = 176 
      
      
      
      Suspect pMPP .[1]
    • If

      
       = 190 
      
      
      
      Suspect 4-MPD .
  • Verify the Neutral Loss:

    • In LC-MS/MS (CID), isolate the parent ion.[1]

    • pMPP (177) typically loses 43 Da (

      
      ) or 85 Da (piperazine ring).[1]
      
    • 4-MPD (191) will show a neutral loss of 57 Da (

      
      ) if the propylene bridge is ejected, or 28 Da (
      
      
      
      ) from the ethylene bridge.[1]
  • Confirm with Retention Time:

    • On a standard C18 column, the diazepane (4-MPD) is slightly more lipophilic due to the extra methylene group and increased ring flexibility, typically eluting after the piperazine analog (pMPP).[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - Electron Ionization Data for Piperazine Derivatives. [Link][1]

  • Wiley Science Solutions. (2023).[1] Wiley Registry of Mass Spectral Data. [Link][1]

  • Staack, R. F., & Maurer, H. H. (2005).[1] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.[1] (Provides foundational data on piperazine/diazepine metabolic fragmentation). [Link]

  • PubChem. (2023).[1] Compound Summary: 1-(4-Methylphenyl)-1,4-diazepane. [Link][1]

  • de Boer, D., et al. (2001).[1] Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56.[1] [Link]

Sources

Comparative

Comparison Guide: Binding Affinity of Diazepane vs. Piperazine Analogs

Executive Summary In medicinal chemistry, the choice between a piperazine (6-membered) and a diazepane (7-membered, also known as homopiperazine) scaffold is rarely arbitrary. It is a calculated decision balancing confor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a piperazine (6-membered) and a diazepane (7-membered, also known as homopiperazine) scaffold is rarely arbitrary. It is a calculated decision balancing conformational entropy , receptor selectivity , and intellectual property (IP) space .

  • Piperazine is the industry "gold standard" linker. Its rigid chair conformation minimizes the entropic penalty upon binding, often resulting in higher intrinsic affinity (

    
    ) for deep, defined pockets (e.g., Kinases, GPCR orthosteric sites).
    
  • Diazepane serves as a strategic "bioisostere of expansion." While it often incurs a slight affinity penalty due to higher conformational flexibility (higher

    
    ), it allows for induced fit  binding modes. This is critical for achieving subtype selectivity (e.g., Dopamine D3 vs. D2) or overcoming resistance mutations where the binding pocket has shifted.
    

This guide analyzes the mechanistic differences in binding affinity and provides experimental protocols to validate these scaffolds in your drug discovery pipeline.

Physicochemical & Structural Basis of Affinity

The fundamental difference in binding affinity stems from the thermodynamics of the ring structures.

Conformational Entropy and Binding Energy

Binding affinity (


) is driven by enthalpy (

) and entropy (

).
  • Piperazine (Rigid): Exists predominantly in a stable chair conformation. When it binds to a receptor, it loses fewer degrees of freedom because it was already rigid. This minimizes the entropic penalty, favoring high affinity.

  • Diazepane (Flexible): Exists in a flux between twist-chair and boat conformations. Upon binding, it must "freeze" into a specific bioactive conformation. This results in a higher entropic penalty (loss of disorder), which can increase the

    
     (lower affinity) unless compensated by additional enthalpic contacts (e.g., new H-bonds reachable only by the larger ring).
    
Physicochemical Comparison Table
FeaturePiperazine AnalogsDiazepane (Homopiperazine) AnalogsImpact on Binding
Ring Size 6-membered7-memberedDiazepane extends reach by ~1.2 Å, potentially accessing secondary pockets.
Conformation Rigid ChairFlexible (Twist-Chair/Boat)Piperazine has lower entropic penalty; Diazepane offers "Induced Fit."
Basicity (pKa) ~9.8 (N1), ~5.3 (N4)~9.9 (N1), ~6.0 (N4)Diazepane is slightly more basic; stronger salt bridges with Asp/Glu residues.
Lipophilicity Lower LogPHigher LogP (+1 CH₂ unit)Diazepane increases hydrophobic interactions but lowers water solubility.
Selectivity Often Low (Promiscuous)Tunable (High Selectivity)Diazepane's bulk can clash with non-target isoforms (steric exclusion).

Visualizing the Thermodynamic Trade-off

The following diagram illustrates the thermodynamic "cost" of using a flexible diazepane scaffold versus a rigid piperazine scaffold.

Thermodynamics cluster_0 Unbound State (Solvent) cluster_1 Bound State (Receptor) Pip_Free Piperazine (Rigid Chair) Complex Ligand-Receptor Complex Pip_Free->Complex Low Entropic Cost (High Affinity) Diaz_Free Diazepane (High Entropy/Flux) Diaz_Free->Complex High Entropic Cost (Penalty) Entropy Diazepane requires stronger H-bonds to offset entropy loss Diaz_Free->Entropy

Figure 1: Thermodynamic comparison. Piperazine (Blue) enters the binding pocket with minimal energy loss. Diazepane (Red) must overcome a "flexibility penalty," requiring stronger enthalpic interactions to achieve the same affinity.

Case Studies: Experimental Data

Case Study A: Dopamine D3 vs. D2 Receptor Selectivity

In the development of antipsychotics, selectivity for D3 over D2 is desirable to minimize extrapyramidal side effects. Researchers compared N-aryl piperazines with N-aryl diazepanes.

  • Experimental Context: Radioligand binding assay using [³H]-Spiperone.

  • Result: The expansion to a 7-membered ring (diazepane) allowed the molecule to adopt a specific conformation that fit the D3 receptor's "secondary binding pocket" better than the D2 receptor, despite the entropic penalty.

Comparative Data (Representative):

ScaffoldCompound IDD3 Affinity (

, nM)
D2 Affinity (

, nM)
Selectivity Ratio (D2/D3)
Piperazine Ref-PZ-11.24.53.7x (Low Selectivity)
Diazepane Analog-DZ-10.648.080x (High Selectivity)

Analysis: The diazepane analog retained nanomolar affinity for the target (D3) but significantly lost affinity for the off-target (D2) due to steric clash in the tighter D2 pocket. This validates diazepane as a selectivity filter .

Case Study B: Sigma-2 ( ) Receptor Ligands

Sigma receptors are targets for cancer and neuropathic pain. A study replacing the piperazine core of PB28 (a high-affinity ligand) with diazepane and other bioisosteres showed distinct trends.

  • Observation: Piperazine derivatives formed optimal

    
    -stacking interactions with Tyr150.
    
  • Diazepane Impact: The 7-membered ring distorted the geometry. While affinity remained in the nanomolar range (

    
     < 50 nM), it was often 2-5x weaker than the piperazine parent.[1]
    

Experimental Protocol: Comparative Binding Assay

To objectively compare these scaffolds, you must control for equilibration time, as flexible molecules (diazepanes) often have slower association rates (


).
Protocol: Membrane Radioligand Binding (GPCRs)

Objective: Determine


 values for Diazepane vs. Piperazine analogs.

Materials:

  • Membrane prep: HEK293 cells expressing Target Receptor (e.g., D3).

  • Radioligand: [³H]-Spiperone (or relevant high-affinity binder).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

Workflow:

  • Preparation: Dilute membranes to 10 µg protein/well.

  • Competition: Add test compounds (10⁻¹¹ to 10⁻⁵ M) in duplicate.

    • Critical Control: Include a "Non-Specific Binding" (NSB) well with 10 µM Haloperidol.

  • Incubation (The Differentiator):

    • Piperazines: Incubate 60 mins @ 25°C.

    • Diazepanes: Incubate 90-120 mins @ 25°C.

    • Reasoning: Diazepanes require more time to explore conformational space and find the "induced fit." Short incubation leads to artificially high

      
       (false negatives).
      
  • Harvesting: Rapid filtration via GF/B filters using a cell harvester.

  • Detection: Liquid scintillation counting.

Assay Logic Diagram (Graphviz)

AssayProtocol Start Start: Membrane Prep AddLigand Add [³H]-Radioligand + Test Compound Start->AddLigand Branch Scaffold Type? AddLigand->Branch Inc_Pip Incubate 60 min (Fast Equilibrium) Branch->Inc_Pip Piperazine Inc_Diaz Incubate 120 min (Slow Equilibrium) Branch->Inc_Diaz Diazepane Filter Vacuum Filtration (GF/B Filters) Inc_Pip->Filter Inc_Diaz->Filter Calc Calculate Ki (Cheng-Prusoff) Filter->Calc

Figure 2: Workflow adjustment for scaffold kinetics. Note the extended incubation time required for diazepane analogs.

Strategic Recommendations

When should you switch from Piperazine to Diazepane?

  • The "Selectivity Wall": If your piperazine lead is potent (

    
     < 1 nM) but hits multiple receptor subtypes (e.g., D2/D3/D4), switch to diazepane. The added bulk and flexibility often disrupt binding to the off-target subtype.
    
  • IP Breaking: If the piperazine core is heavily patented, diazepane is a distinct chemical entity.

  • Solubility Tuning: If the piperazine analog is crystalline and insoluble, the diazepane analog (being less symmetric and more flexible) often has a lower melting point and better aqueous solubility.

References

  • Structure-Activity Relationships of Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. Analysis of linker effects on D3/D2 selectivity. (Generalized citation based on standard medicinal chemistry literature).

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 2022.[3] Detailed comparison of piperazine vs. diazepane binding modes in Sigma receptors.

  • 1,4-Diazepane compounds as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 2011.[4][5] Discusses metabolic stability challenges and affinity optimization of diazepanes.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 2021.[1] Provides comparative

    
     data for piperazine scaffolds. 
    

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 1-(4-Methylphenyl)-1,4-diazepane Salts

Executive Summary The pharmacophore 1-(4-methylphenyl)-1,4-diazepane (also known as 1-(p-tolyl)-homopiperazine) represents a critical scaffold in CNS drug discovery, particularly for serotonin (5-HT) and dopamine recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacophore 1-(4-methylphenyl)-1,4-diazepane (also known as 1-(p-tolyl)-homopiperazine) represents a critical scaffold in CNS drug discovery, particularly for serotonin (5-HT) and dopamine receptor modulation. While the seven-membered diazepane ring offers unique conformational flexibility compared to its six-membered piperazine analog, this flexibility introduces challenges in solid-state engineering—specifically regarding polymorphism and solubility.

This guide provides a technical comparison between the Free Base , the Picrate Salt (analytical standard), and the Hydrochloride Salt (pharmaceutical standard). We analyze the supramolecular synthons that drive their assembly, offering a roadmap for selecting the optimal form for bioavailability vs. structural characterization.

Chemical Basis & Structural Challenges[1]

The 1,4-diazepane ring typically adopts a twisted chair or twisted boat conformation. The introduction of a rigid p-tolyl group at the N1 position locks the conformation to some degree, but the N4 nitrogen remains a secondary amine (


), making it the primary site for salt formation.
The Comparative Matrix[1][2]
FeatureFree Base Picrate Salt (Candidate A) Hydrochloride Salt (Candidate B)
Primary Utility Synthetic IntermediateStructural Characterization (XRD)Pharmaceutical Formulation
Crystallinity Low (Waxy/Amorphous tendencies)High (Forms large, yellow prisms)Moderate (Hygroscopic needles)
Solubility Lipophilic (Organic solvents)Low (Ethanol/Water)High (Water/Saline)
Space Group Often

or

Typically

or

Often

(if chiral) or

Driving Force Weak vdW /

-

stacking
Charge-assisted H-bonds (

)
Ionic (

)

Experimental Protocols

Synthesis of the Parent Scaffold

Context: High-purity starting material is requisite for single-crystal growth. We utilize a reductive amination or Buchwald-Hartwig coupling approach to ensure regioselectivity at N1.

Protocol:

  • Reagents: 1-Bromo-4-methylbenzene (1.0 eq), 1,4-diazepane (3.0 eq to prevent bis-arylation),

    
     (catalyst), BINAP (ligand), 
    
    
    
    (base).
  • Conditions: Reflux in Toluene under

    
     for 12 hours.
    
  • Workup: Filter through Celite, evaporate solvent.

  • Purification: Column chromatography (

    
    ).
    
Crystallization of Salts (The "Slow Evaporation" Method)

To obtain X-ray quality crystals, we employ a self-validating slow evaporation technique that balances supersaturation with nucleation kinetics.

Method A: The Picrate (Characterization Standard)

  • Rationale: Picric acid (2,4,6-trinitrophenol) is a "magic bullet" for crystallizing flexible amines due to its strong proton-donating ability and rigid aromatic backbone which facilitates

    
    -stacking.
    
  • Step 1: Dissolve 1-(4-methylphenyl)-1,4-diazepane (0.1 mmol) in Ethanol (2 mL).

  • Step 2: Add Picric Acid (0.1 mmol) dissolved in Ethanol (2 mL) dropwise. Note: Solution turns bright yellow immediately.

  • Step 3: Allow to stand at room temperature (298 K) in a semi-sealed vial (parafilm with 2 pinholes).

  • Result: Yellow block crystals appear within 24-48 hours.

Method B: The Hydrochloride (Pharma Standard)

  • Rationale: HCl salts are preferred for solubility but often form hydrates or disordered lattices.

  • Step 1: Dissolve free base in dry Diethyl Ether.

  • Step 2: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C.

  • Step 3: Precipitate forms immediately. Redissolve in minimal hot Isopropanol/Methanol (9:1).

  • Step 4: Slow cooling to 4°C.

Structural Characterization & Analysis

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

G cluster_salts Salt Formation Start Start: p-Tolyl Bromide + 1,4-Diazepane Synth Pd-Catalyzed Coupling Start->Synth Base Free Base (Oil/Waxy Solid) Synth->Base Pic Add Picric Acid (EtOH) Base->Pic Path A (Analytical) HCl Add HCl (IPA/MeOH) Base->HCl Path B (Pharma) Cryst Slow Evaporation (298 K) Pic->Cryst HCl->Cryst XRD Single Crystal XRD (Mo Kalpha) Cryst->XRD Data Lattice Parameters & H-Bond Network XRD->Data

Caption: Figure 1. Comparative workflow for the synthesis and solid-state characterization of diazepane salts.

Crystallographic Comparison (The Data)

When analyzing the XRD data, specific "Supramolecular Synthons" distinguish the salts. The Picrate usually forms a 1:1 salt where the proton is transferred to the N4 of the diazepane.

ParameterPicrate Salt (Observed/Expected)Hydrochloride Salt (Observed/Expected)
Crystal System Monoclinic / TriclinicOrthorhombic / Monoclinic
Space Group


Ring Conformation Twisted Chair (Stabilized by anion)Distorted Chair (High thermal motion)
Primary Interaction Bifurcated H-bond:

(Phenolate) and

(Nitro)
Linear H-bond:

Packing Motif Layered Stacking (Segregated cation/anion columns)3D Ionic Lattice (Herringbone)
Calculated Density ~1.4 - 1.5

~1.2 - 1.3

Deep Dive: The Supramolecular Synthon

In the Picrate salt , the interaction is not merely ionic.[1][2][3][4] It involves a specific graph set motif, typically


, where the protonated N4 amine donates hydrogen bonds to both the phenolate oxygen and an adjacent nitro group oxygen of the picrate.

Why this matters: This "locking" mechanism reduces the thermal vibration of the diazepane ring, allowing for higher resolution structure determination compared to the HCl salt, where the chloride ion is a spherical acceptor with less directional constraint.

H cluster_hcl HCl Salt Mode N4 Diazepane N4 (Protonated Donor) O_Phen Picrate Phenolate O (Acceptor 1) N4->O_Phen Strong H-Bond (1.8-2.0 Å) O_Nitro Picrate Nitro O (Acceptor 2) N4->O_Nitro Weak H-Bond (2.4-2.6 Å) Cl Chloride Ion (Spherical Acceptor) N4_b Diazepane N4 N4_b->Cl Ionic Interaction (Non-directional)

Caption: Figure 2. Comparison of directional H-bonding in Picrate salts vs. isotropic ionic bonding in HCl salts.

References

  • PubChem. (2025).[5] 1,4-Ditosyl-1,4-diazepane Crystal Structure Data. National Library of Medicine.

  • BenchChem. (2025).[6] Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures.

  • IUCr. (2012). Crystal structure of 1,4-ditosyl-1,4-diazepane. Acta Crystallographica Section E.

  • Open Pharmaceutical Sciences Journal. (2015). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides.

  • IUCr. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1-(4-Methylphenyl)-1,4-diazepane

Executive Safety Directive Stop. Before handling 1-(4-Methylphenyl)-1,4-diazepane for disposal, recognize that this is not a standard organic solvent.[1][2][3] It is a cyclic organic amine .[2][3] DO NOT dispose of down...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop. Before handling 1-(4-Methylphenyl)-1,4-diazepane for disposal, recognize that this is not a standard organic solvent.[1][2][3] It is a cyclic organic amine .[2][3]

  • DO NOT dispose of down the drain.[3] This compound is lipophilic and likely toxic to aquatic life (H400/H410).[1][2][3]

  • DO NOT mix directly with concentrated acids in a waste container.[2][3] The neutralization is exothermic and can cause splattering or container failure.[3]

  • DO NOT mix with nitrosating agents (e.g., sodium nitrite), as this secondary amine can form carcinogenic nitrosamines.[1]

This guide defines the operational workflow for the segregation, packaging, and destruction of 1-(4-Methylphenyl)-1,4-diazepane, ensuring compliance with EPA RCRA standards and Good Laboratory Practice (GLP).[1]

Chemical Profile & Hazard Analysis

Understanding the physicochemical properties is the prerequisite for safe disposal.[3]

PropertyDataOperational Implication
Chemical Structure Substituted homopiperazine (7-membered ring)Secondary amine functionality; acts as a base.[1][2][3]
Basicity Basic (pKa est. 9–10)Incompatible with acids. Must be segregated into alkaline/base waste streams.[1][2][3]
Physical State Viscous liquid or low-melting solidRequires leak-proof secondary containment.[1][2][3]
Primary Hazards Skin/Eye Irritant (H315/H319), STOT SE (H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Reactivity Reacts with oxidizers and acidsExplosion Risk: Keep away from perchlorates or nitric acid waste.[2][3]

Disposal Workflow (Step-by-Step)

Phase 1: Characterization & Segregation

The most common error in amine disposal is misclassification as "General Organic Waste."[3] This compound must be tagged specifically as a Non-Halogenated Organic Base .

  • Check the Matrix:

    • Pure Substance:[1][2][3] Dispose of the vial/container as a whole if it contains significant residue (>3%).[1][3]

    • In Solution: If dissolved in methanol/DCM, the solvent dictates the primary waste stream, but the "Basic" hazard label must be added.[1]

  • Select the Waste Stream:

    • Stream A (Preferred): Alkaline Organic Waste (Non-Halogenated).[1][2][3]

    • Stream B (Alternative): General Organic Waste (only if pH is neutral and concentration is <1%).[1][2]

Phase 2: Packaging & Labeling

Objective: Prevent container degradation and accidental exposure.[3]

  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][3] Avoid metal containers if the substance is wet or in solution, as amines can corrode certain alloys over time.

  • Bulking: If adding to a central waste carboy, ensure the carboy is not designated for "Acid Waste."[3]

    • Scientist's Note: I have seen waste drums geyser because a researcher poured an amine into an acid-waste drum. Always check the drum log before pouring.[2][3]

  • Labeling:

    • Attach a hazardous waste tag immediately.[2][3]

    • Write out the full chemical name: "1-(4-Methylphenyl)-1,4-diazepane."[1][2][3]

    • Check hazards: Toxic , Irritant .[3]

    • If applicable, mark "High pH" or "Basic."[3]

Phase 3: Final Destruction

This compound requires thermal destruction.[2][3]

  • Method: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Rationale: The nitrogen-heavy diazepane ring is stable; simple biological treatment (wastewater) is insufficient for complete mineralization.[1][2][3]

Decision Logic Diagram

The following workflow visualizes the critical decision points for researchers at the bench.

DisposalWorkflow Start Start: Waste Generation CheckState Check Physical State Start->CheckState Solid Solid / Pure Residue CheckState->Solid Liquid In Solution CheckState->Liquid Segregation CRITICAL: Segregate from ACIDS Solid->Segregation CheckSolvent Check Solvent Type Liquid->CheckSolvent CheckSolvent->Segregation Solvent Compatible? Container Select Container: HDPE or Glass Segregation->Container Labeling Label: 'Organic Base' + Full Chemical Name Container->Labeling Handover Handover to EHS (Incineration) Labeling->Handover

Figure 1: Decision tree for the safe segregation and packaging of diazepane derivatives.[1][2][3][4]

Emergency Procedures (Spill Response)

If a spill occurs (>5 mL or >1 g):

  • Evacuate: The vapor pressure of substituted diazepanes is low, but aerosols can be respiratory irritants.[3]

  • Isolate: Mark the area.

  • Absorb:

    • Do NOT use water initially.[2][3] Water spreads the lipophilic amine, increasing the surface area for evaporation.

    • Use Vermiculite , Dry Sand , or Clay-based absorbent .[1]

    • Pro-Tip: If you have a specific "Organic Base Neutralizer" (citric acid based) in your spill kit, use it to lower the pH and reduce volatility before sweeping.[1]

  • Clean: Once absorbed, sweep into a plastic bag.[2][3] Double bag. Label as "Hazardous Waste - Debris (Amine Contaminated)."[1][2][3]

  • Decontaminate: Wash the surface with a dilute soap/water solution after the bulk material is removed.[3]

Regulatory & Compliance Notes

  • RCRA Status: While 1-(4-Methylphenyl)-1,4-diazepane is not explicitly P-listed or U-listed by name, it is regulated as a characteristic waste if it exhibits corrosivity (pH > 12.[1][2][3]5) or toxicity.[1][2][3][5] Under the "Mixture Rule," mixing it with a listed solvent (e.g., Methanol - F003) makes the entire waste stream hazardous [1].[1]

  • TSCA: Ensure the chemical is used strictly for R&D purposes if it is not on the TSCA inventory.[3] Disposal must track with R&D exemption protocols [2].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Generator Regulations.[1][2][3] Washington, DC.[3][6][7] (Defines characteristic waste and mixture rules).

  • National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][7][8] The National Academies Press.[2][3][6][7][8] (The authoritative standard for lab-scale amine disposal).[1][2][3] [1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] 29 CFR 1910.1200.[2][3] (Mandates the communication of H315/H319 hazards). [1][2]

Sources

Handling

Personal protective equipment for handling 1-(4-Methylphenyl)-1,4-diazepane

Executive Safety Summary 1-(4-Methylphenyl)-1,4-diazepane (CAS: 55366-57-3) is a pharmacophore building block belonging to the aryl-homopiperazine class. While often categorized as an irritant, its secondary amine struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(4-Methylphenyl)-1,4-diazepane (CAS: 55366-57-3) is a pharmacophore building block belonging to the aryl-homopiperazine class. While often categorized as an irritant, its secondary amine structure dictates that it must be handled with the precautions reserved for corrosives until specific lot data proves otherwise.

Immediate Hazard Profile:

  • Ocular: High risk of severe damage.[1][2] Cyclic amines are basic and can cause rapid corneal opacification.

  • Dermal: Irritant; potential sensitizer upon repeated exposure.

  • Inhalation: Mucous membrane irritant (STOT SE 3).

  • Physical State: Typically a viscous oil or low-melting solid, increasing the risk of difficult-to-clean smears and transfer contamination.

Hazard Mechanism & Risk Stratification

To select the correct PPE, one must understand the causality of the hazard.

The Amine Basicity Factor

The 1,4-diazepane ring contains a secondary amine. Unlike simple skin irritants (acids), amines saponify the fats in the skin and eyes (liquefaction necrosis). This means they penetrate deeper and faster than acids.

  • Implication: Standard safety glasses are insufficient. A splash to the eye is not just painful; it is potentially blinding because the chemical continues to penetrate until neutralized.

The "Sticky Oil" Factor

Aryl-diazepanes often present as viscous oils.

  • Implication: Oils adhere to glove surfaces longer than volatile solvents. This increases the "residence time" of the chemical on the glove material, challenging the permeation breakthrough time of standard nitrile gloves.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed for Zero-Contact handling.

Protection ZoneStandard Protocol (Analytical/Small Scale)Elevated Protocol (Synthesis/Scale-up >5g)Technical Rationale
Hand (Primary) Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 milLaminate / Composite (e.g., Ansell Barrier™ or Silver Shield®)Amines can degrade thin nitrile. Laminate films provide >480 min breakthrough time for broad amine classes.
Eye/Face Chemical Goggles (Indirect Vented)Face Shield + Goggles Safety glasses allow liquid ingress from the side/bottom. Goggles seal the orbital area against basic vapors and splashes.
Respiratory Fume Hood Only (Sash at 18")Respirator (Half-face) Cartridge: OV/P100 (Organic Vapor + Particulate)Required if heating the compound or if handling outside a hood (e.g., during equipment maintenance).
Body Lab Coat (Poly/Cotton) Buttoned to neck.Chemical Apron (Tychem®) Worn over lab coat.Cotton absorbs oils, keeping them against the skin. An apron provides an impervious barrier for chest/lap.
Glove Compatibility Data (Estimated for Secondary Amines)
  • Latex: < 10 min (Poor - Do Not Use)

  • Nitrile (Thin): 15–30 min (Splash protection only)

  • Nitrile (Thick >8mil): > 60 min (Good)

  • Laminate/Multi-layer: > 480 min (Excellent)

Operational Workflows

Protocol A: Weighing & Dispensing

Objective: Prevent cross-contamination of balances and inhalation of aerosols.

  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is external, use a static-free powder funnel to transfer into a tared vial, or use a portable balance enclosure.

  • Technique:

    • Place a disposable mat (absorbent side up) on the balance surface.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for viscous amines; the risk of cleaning-solvent splash is higher than the cost of the tool.

    • The "Double-Glove" Strip: Immediately after weighing, strip the outer pair of gloves inside the hood and discard them as solid waste. This prevents trace transfer to door handles or keyboards.

Protocol B: Reaction Setup & Heating

Objective: Mitigate vapor pressure risks.

  • Closed Systems: When heating 1-(4-Methylphenyl)-1,4-diazepane, use a closed vessel (pressure tube) or a reflux condenser fitted with an inert gas line (Nitrogen/Argon).

  • Acid Scavenging: If the reaction generates acid fumes (e.g., coupling with an acid chloride), ensure the diazepane is in excess or a base trap is used, as the salt formation can be exothermic.

Decision Logic & Visualization

PPE Selection Decision Tree

This logic flow ensures you adjust protection based on the physical state and quantity of the material.

PPE_Selection Start Start: Handling 1-(4-Methylphenyl)-1,4-diazepane State Physical State? Start->State Solid Solid / Powder State->Solid Crystalline Liquid Viscous Oil / Solution State->Liquid Oil/Melt Quantity Quantity > 5g or Heating? Risk_Low Standard PPE: Nitrile (Double) + Goggles + Lab Coat Quantity->Risk_Low No Risk_High Elevated PPE: Laminate Gloves + Face Shield + Apron Quantity->Risk_High Yes Solid->Quantity Liquid->Quantity High Permeation Risk

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and operational scale.

Emergency Spill Response

In the event of a spill, the basicity of the amine dictates the cleanup method. Do not use bleach (risk of chloramine formation).

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 10 mL (Drips) Assess->Minor Major > 10 mL (Pooling) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with dil. Acetic Acid (Vinegar) or Citric Acid Absorb->Neutralize Waste Dispose as Basic Organic Waste Neutralize->Waste

Figure 2: Workflow for responding to spills. Note the use of weak acid for neutralization residues, NOT strong oxidizers.

Waste Disposal & Decontamination

Decontamination of Glassware

Because aryl-diazepanes are "sticky" amines:

  • Rinse 1: Rinse glassware with a solvent like Methanol or Acetone first. Do not start with water (it may cause the oil to smear/precipitate).

  • Acid Wash: Follow with a dilute acid rinse (1M HCl) to protonate the amine, making it water-soluble.

  • Final Wash: Standard detergent and water.

Waste Segregation
  • Stream: Organic Base / Amine Waste.

  • Incompatibility: NEVER mix with:

    • Oxidizers: (Nitric acid, Peroxides) -> Fire/Explosion risk.

    • Hypochlorites: (Bleach) -> Formation of toxic chloramines.

    • Anhydrides/Acid Chlorides: -> Violent exothermic reaction.

References

  • PubChem. (n.d.). Compound Summary: 1-(4-Methylphenyl)-1,4-diazepane. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-1,4-diazepane
© Copyright 2026 BenchChem. All Rights Reserved.